Diphenylphosphinic acid
Description
Properties
IUPAC Name |
diphenylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQVQKJCLJBTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168929 | |
| Record name | Phosphinic acid, diphenyl- | |
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Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-03-5 | |
| Record name | Diphenylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylphosphinic acid | |
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| Record name | Diphenylphosphinic acid | |
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| Record name | Phosphinic acid, diphenyl- | |
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| Record name | Diphenylphosphinic acid | |
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| Record name | DIPHENYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to Diphenylphosphinic Acid
CAS Number: 1707-03-5
This technical guide provides a comprehensive overview of diphenylphosphinic acid, a versatile organophosphorus compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, supported by experimental protocols and graphical representations of important processes.
Core Properties and Data
This compound is a white, crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[2] It also finds applications as a flame retardant, a ligand in coordination chemistry, and a promoter for palladium catalytic systems.[1][3]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1707-03-5 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₁₁O₂P | [1][3][4][5] |
| Molecular Weight | 218.19 g/mol | [3][4][7] |
| Appearance | White crystalline solid/powder | [1][2][7] |
| Melting Point | 193-195 °C | [4][7][8] |
| Boiling Point | 334 °C (decomposes) | [7] |
| Density | 1.331 g/cm³ | [7] |
| Solubility | Soluble in water and 0.1 M NaOH. | [1][2][4][6][7][8] |
| pKa | 2.30 | [4][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features/Notes | Source(s) |
| ¹H NMR | Spectra available in DMSO-d₆. | [7] |
| ³¹P NMR | Chemical shift data is available. | [9] |
| IR | Spectra available, showing characteristic P=O and O-H stretches. | [4][10] |
| Mass Spectrometry | GC-MS and LC-MS data available. | [3] |
Synthesis and Reactions
This compound can be synthesized through various methods, and it participates in a range of chemical reactions, making it a valuable building block in organic synthesis.
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of diphenylphosphinic chloride.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add diphenylphosphinic chloride to the flask. Slowly add an excess of water while stirring.
-
Reaction: The reaction is typically exothermic. Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Work-up: Cool the reaction mixture to room temperature. The this compound will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol (B145695) or water, can be performed for higher purity.
Synthesis of this compound Workflow
Applications in Research and Development
This compound's unique chemical properties lend it to a variety of applications in scientific research and industrial processes.
Ligand in Coordination Chemistry
This compound acts as a versatile ligand, forming coordination polymers with various metal ions. These materials have potential applications in catalysis and materials science.
This protocol is based on the reported synthesis of a one-dimensional coordination polymer.
-
Reactants: Dissolve this compound and cadmium nitrate (B79036) in a minimal amount of dimethylformamide (DMF) in separate vials.
-
Reaction: Slowly add the cadmium nitrate solution to the this compound solution with stirring.
-
Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Slow evaporation of the solvent will yield crystalline product over several days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of fresh DMF, and air dry.
Coordination Polymer Synthesis Workflow
Promoter in Palladium-Catalyzed Cross-Coupling Reactions
In synthetic organic chemistry, this compound can act as a promoter in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Addition of Promoter: Add this compound (5-10 mol%) to the flask.
-
Solvent: Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1707-03-5) IR2 [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(1707-03-5) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Phosphinic acid, diphenyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of Diphenylphosphinic Acid from Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of diphenylphosphinic acid, commencing from the readily available starting material, triphenylphosphine (B44618). This document outlines a two-step synthetic pathway, presenting detailed experimental protocols, quantitative data for each transformation, and visual diagrams to elucidate the experimental workflow.
Introduction
This compound is a valuable organophosphorus compound with significant applications in organic synthesis, medicinal chemistry, and materials science. It serves as a crucial precursor for the synthesis of various ligands, catalysts, and biologically active molecules. While several synthetic methods exist for its preparation, this guide focuses on a practical two-step approach starting from triphenylphosphine, a common laboratory reagent. This pathway involves the initial oxidation of triphenylphosphine to triphenylphosphine oxide, followed by the selective cleavage of a phenyl group to yield the target this compound.
Synthetic Pathway Overview
The synthesis of this compound from triphenylphosphine can be effectively achieved through a two-step process:
-
Oxidation: Triphenylphosphine is first oxidized to triphenylphosphine oxide. This transformation is typically high-yielding and can be accomplished using various oxidizing agents.
-
Phenyl Group Cleavage: The resulting triphenylphosphine oxide undergoes a carbon-phosphorus bond cleavage to remove one of the phenyl groups, which, upon acidic workup, affords this compound.
The overall transformation can be represented as follows:
Caption: Overall synthetic scheme from triphenylphosphine to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.
Step 1: Oxidation of Triphenylphosphine to Triphenylphosphine Oxide
The oxidation of triphenylphosphine to its corresponding oxide is a facile and often quantitative reaction. A variety of oxidizing agents can be employed; however, a catalytic method using molecular oxygen in the presence of an iron catalyst offers an efficient and selective route.[1]
Experimental Protocol:
A solution of triphenylphosphine in acetonitrile (B52724) is subjected to an atmosphere of oxygen in the presence of a catalytic amount of an iron (III) compound (e.g., FeCl₃ or FeBr₃). The reaction proceeds at temperatures between 30-70°C under atmospheric pressure.[1] Upon completion, the solvent is evaporated, and the crude product is purified by dissolving it in acetone, treating with activated carbon, filtering, and precipitating the triphenylphosphine oxide by the addition of water.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Triphenylphosphine | [1] |
| Oxidant | Oxygen (atmospheric pressure) | [1] |
| Catalyst | Iron (III) compounds (e.g., FeCl₃, FeBr₃) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 30-70 °C | [1] |
| Reaction Time | Not specified, monitor by TLC/GC | |
| Yield | ~80% (of high purity product) | [1] |
Experimental Workflow:
Caption: Workflow for the oxidation of triphenylphosphine.
Step 2: Conversion of Triphenylphosphine Oxide to this compound
The key step in this synthesis is the selective cleavage of a carbon-phosphorus bond in triphenylphosphine oxide. This can be achieved using metallic sodium in an ethereal solvent, which generates sodium diphenylphosphinite. Subsequent acidification of this intermediate yields the desired this compound.[2]
Experimental Protocol:
To a solution of triphenylphosphine oxide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (5 mL) at 25°C, metallic sodium (2.5 mmol, as a dispersion in mineral oil or freshly cut) is added.[2][3] The reaction is exothermic and proceeds rapidly.[2] After stirring for a short period (e.g., 10 minutes to 2 hours), the reaction mixture containing sodium diphenylphosphinite is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] The this compound can then be isolated by standard extraction procedures.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Triphenylphosphine Oxide | [2][3] |
| Reagent | Metallic Sodium | [2][3] |
| Molar Ratio (Na:TPPO) | ~2.5 : 1 | [2][3] |
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Reaction Temperature | 25 °C | [2][3] |
| Reaction Time | 10 minutes - 2 hours | [2][4] |
| Quenching Agent | Saturated aqueous NH₄Cl | [2] |
| Yield | Quantitative conversion to sodium diphenylphosphinite | [2][3] |
Reaction Mechanism and Workflow:
The reaction proceeds via the cleavage of a P-C bond by sodium, leading to the formation of sodium diphenylphosphinite and phenylsodium.[4]
Caption: Workflow for the conversion of TPPO to this compound.
Safety Considerations
-
Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Metallic Sodium: Highly reactive and flammable, especially with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Iron Catalysts: Handle with care, avoiding inhalation of dust.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
-
Ammonium Chloride: Can be an irritant.
Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
Conclusion
The synthesis of this compound from triphenylphosphine is a practical two-step process that can be readily implemented in a standard laboratory setting. The initial oxidation to triphenylphosphine oxide is a high-yielding reaction, and the subsequent C-P bond cleavage with metallic sodium provides a quantitative conversion to the sodium salt of the desired product. Careful execution of the described protocols and adherence to safety precautions are essential for the successful and safe synthesis of this compound via this route. This guide provides the necessary technical details to enable researchers to effectively utilize this synthetic pathway in their work.
References
- 1. CCCC 1983, Volume 48, Issue 1, Abstracts pp. 254-257 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Spectral Data of Diphenylphosphinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for diphenylphosphinic acid, a key organophosphorus compound. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.
Quantitative Spectral Data
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |
| 7.744 | Multiplet | DMSO-d6 | Aromatic Protons (ortho to P) |
| 7.50 | Multiplet | DMSO-d6 | Aromatic Protons (meta, para to P) |
Note: The acidic proton (P-OH) signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Coupling to ³¹P (Jpc, Hz) | Solvent | Assignment |
| 133.5 | ~105 | CDCl₃ | C1 (ipso-carbon) |
| 132.1 | ~10 | CDCl₃ | C4 (para-carbon) |
| 131.8 | ~3 | CDCl₃ | C3 (meta-carbon) |
| 128.5 | ~12 | CDCl₃ | C2 (ortho-carbon) |
Table 3: ³¹P NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Solvent | Reference |
| 23.3 | CDCl₃ | 85% H₃PO₄ |
| 26.9 | DMSO-d6 | 85% H₃PO₄ |
Infrared (IR) Spectroscopy
Table 4: Principal IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 1680-1600 | Broad, Medium | P-OH deformation and O-H in-plane bend |
| 1438 | Strong | P-Ph stretch |
| 1180-1120 | Very Strong | P=O stretch (phosphoryl group) |
| 950-850 | Broad, Strong | P-OH deformation |
| 750-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 218 | 60.9 | [M]⁺ (Molecular Ion) |
| 217 | 100.0 | [M-H]⁺ (Base Peak) |
| 199 | 46.3 | [M-OH-H₂]⁺ |
| 152 | 9.0 | [C₁₂H₈]⁺ |
| 141 | 7.4 | [C₆H₅PO₂H]⁺ |
| 77 | 45.8 | [C₆H₅]⁺ |
| 51 | 28.6 | [C₄H₃]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. For ³¹P NMR, a similar concentration can be used. Complete dissolution should be ensured, with gentle vortexing if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic and any other relevant regions.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon environment. A larger number of scans is typically required compared to ¹H NMR.
-
³¹P NMR: Proton-decoupled spectra are acquired. A chemical shift reference, such as 85% phosphoric acid, is used.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Electron Ionization-Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for GC-MS analysis. The sample is vaporized in the ion source.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.
-
Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectral data acquisition and the structural relationships within this compound.
Caption: Workflow for the acquisition and analysis of spectral data.
Caption: Key structural features and their corresponding spectral signals.
Diphenylphosphinic acid molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of Diphenylphosphinic Acid
Introduction
This compound, with the chemical formula (C₆H₅)₂P(O)OH, is an organophosphorus compound that serves as a crucial intermediate and building block in organic synthesis.[1] It is utilized as a reagent in the preparation of bidentate ligands, peptide coupling agents, and coordination polymers.[1][2] Its applications also extend to being a promoter for catalytic systems and a reactive flame-retardant.[1][2] Understanding its molecular structure and the nature of its chemical bonds is fundamental for its application in materials science and drug development. This guide provides a comprehensive analysis of the structural and bonding characteristics of this compound, supported by crystallographic and spectroscopic data, and includes detailed experimental protocols.
Molecular Structure
The three-dimensional arrangement of atoms in this compound has been elucidated primarily through single-crystal X-ray diffraction. The molecule consists of a central phosphorus atom bonded to two phenyl rings, a hydroxyl group (-OH), and a phosphoryl oxygen atom (=O).[3][4]
The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group.[5][6] A key feature of its solid-state structure is the formation of dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[5][6]
Crystallographic Data
The precise geometric parameters of the molecule have been determined by X-ray diffraction studies. The data reveals a tetrahedral geometry around the central phosphorus atom.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5][6] |
| Space Group | P2₁/c | [5][6] |
| a (Å) | 11.474(2) | [5][6] |
| b (Å) | 6.0506(12) | [5][6] |
| c (Å) | 15.718(3) | [5][6] |
| β (°) | 99.93(3) | [5][6] |
| V (ų) | 1074.9(4) | [5][6] |
| Z | 4 | [5][6] |
Bond Lengths and Angles
Selected bond lengths and angles from single-crystal X-ray diffraction analysis are summarized below. These values are critical for understanding the bonding within the molecule.
| Bond | Length (Å) | Angle | Value (°) |
| P1-O1 | 1.503 | O1-P1-O2 | 115.4 |
| P1-O2 | 1.554 | O1-P1-C1 | 111.9 |
| P1-C1 | 1.794 | O1-P1-C7 | 110.8 |
| P1-C7 | 1.802 | O2-P1-C1 | 104.9 |
| O2-H2A | 0.820 | O2-P1-C7 | 106.6 |
| C1-P1-C7 | 106.9 |
Note: Data is based on a representative crystal structure determination and may vary slightly between different studies. Atom numbering is for illustrative purposes.
Caption: Molecular structure of this compound.
Bonding Analysis
The nature of the phosphorus-oxygen (P-O) bond is a subject of significant interest in organophosphorus chemistry.
The P=O Bond
High-resolution X-ray diffraction and electron density analysis have been employed to investigate the P=O bond in this compound.[7] The study of the electron density function and the Electron Localization Function (ELF) indicates that the most accurate description of the P=O bond is a model involving a coordinate covalent bond (phosphine oxide model) rather than a classical double bond.[7] This analysis reveals the localization of three lone pairs on the phosphoryl oxygen atom.[7]
Intermolecular Hydrogen Bonding
In the solid state, this compound molecules form centrosymmetric dimers via strong O—H···O hydrogen bonds.[5][7] The hydrogen atom of the P-OH group of one molecule interacts with the phosphoryl oxygen (P=O) of an adjacent molecule. This interaction is characterized by a short O···O distance of approximately 2.479 Å, indicating a strong hydrogen bond that significantly stabilizes the crystal packing.[7]
Caption: Intermolecular hydrogen bonding in this compound dimers.
Spectroscopic Data Summary
Spectroscopic techniques are essential for the characterization of this compound.
| Technique | Solvent | Key Features / Chemical Shifts (δ) | Reference |
| ¹H NMR | DMSO-d₆ | Signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group. | [8] |
| ³¹P NMR | CDCl₃ | A characteristic chemical shift for the phosphorus nucleus. | [9] |
| FTIR | Nujol Mull | Strong absorption bands corresponding to P=O, P-Ph, and O-H stretching vibrations. | [10] |
| Mass Spec (EI) | - | Molecular ion peak (M⁺) at m/z 218, with characteristic fragmentation patterns. | [3][4] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the hydrolysis of diphenylphosphinic chloride.
Protocol:
-
Reaction Setup: A three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with diphenylphosphinic chloride and a suitable solvent such as aqueous acetone (B3395972) or dioxane.
-
Hydrolysis: Water is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol (B145695) or water, to yield this compound as a white crystalline solid.[1][2][11]
Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Single-Crystal X-ray Diffraction
The following protocol is a generalized procedure based on published crystal structure determinations.[6]
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol).
-
Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.20 mm × 0.18 mm × 0.12 mm) is mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed on a diffractometer equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector (e.g., CCD area detector).[6] Data is collected at a controlled temperature (e.g., 293 K) using appropriate scan modes.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is solved using direct methods (e.g., SHELXS-97) and refined by full-matrix least-squares methods on F² (e.g., SHELXL-97).[6]
Caption: Experimental workflow for structural characterization.
Conclusion
The molecular structure of this compound is characterized by a tetrahedral phosphorus center and extensive intermolecular hydrogen bonding in the solid state, leading to the formation of stable dimers. The bonding, particularly in the P=O group, is best described by a coordinate covalent model supported by electron density studies. A thorough understanding of this structure, detailed through crystallographic and spectroscopic analysis, is paramount for the rational design and application of this compound in various fields of chemical science.
References
- 1. This compound | 1707-03-5 [chemicalbook.com]
- 2. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 3. Phosphinic acid, diphenyl- [webbook.nist.gov]
- 4. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nature of the P–O bond in diphenylphosphonic acid: experimental charge density and electron localization function analysis - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to the Solubility of Diphenylphosphinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of diphenylphosphinic acid in a range of common organic solvents. Understanding the solubility characteristics of this organophosphorus compound is critical for its application in various fields, including organic synthesis, coordination chemistry, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual workflow for solvent selection.
Core Data: Solubility of this compound
The solubility of this compound varies significantly with the solvent and temperature. The following data, adapted from the pivotal study by Zhang et al. (2008) in the Journal of Chemical & Engineering Data, summarizes the mole fraction solubility of this compound in nine organic solvents at various temperatures.[1] The experimental uncertainty for these measurements was reported to be within 2.0%.[1]
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Chloroform | Carbon Tetrachloride | n-Hexane | Cyclohexane |
| 293.15 | 0.2859 | 0.2285 | 0.3197 | 0.1463 | 0.0241 | 0.0318 | 0.0053 | 0.0011 | 0.0024 |
| 298.15 | 0.3102 | 0.2501 | 0.3455 | 0.1632 | 0.0285 | 0.0375 | 0.0063 | 0.0013 | 0.0029 |
| 303.15 | 0.3358 | 0.2731 | 0.3724 | 0.1815 | 0.0336 | 0.0441 | 0.0075 | 0.0016 | 0.0035 |
| 308.15 | 0.3628 | 0.2975 | 0.4005 | 0.2013 | 0.0395 | 0.0518 | 0.0089 | 0.0019 | 0.0042 |
| 313.15 | 0.3913 | 0.3234 | 0.4298 | 0.2227 | 0.0463 | 0.0607 | 0.0105 | 0.0023 | 0.0051 |
| 318.15 | 0.4214 | 0.3509 | 0.4604 | 0.2458 | 0.0541 | 0.0709 | 0.0124 | 0.0027 | 0.0061 |
| 323.15 | 0.4532 | 0.3801 | 0.4924 | 0.2707 | 0.0631 | 0.0826 | 0.0146 | 0.0032 | 0.0073 |
Table 2: Solubility of this compound in g/100g of Solvent
| Temperature (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Chloroform | Carbon Tetrachloride | n-Hexane | Cyclohexane |
| 20.0 | 195.0 | 108.5 | 120.6 | 36.3 | 5.7 | 5.8 | 0.8 | 0.3 | 0.6 |
| 25.0 | 218.4 | 122.5 | 134.9 | 41.2 | 6.8 | 6.9 | 0.9 | 0.3 | 0.8 |
| 30.0 | 244.1 | 137.8 | 150.4 | 46.6 | 8.1 | 8.2 | 1.1 | 0.4 | 0.9 |
| 35.0 | 272.3 | 154.5 | 167.3 | 52.6 | 9.6 | 9.6 | 1.3 | 0.5 | 1.1 |
| 40.0 | 303.4 | 172.8 | 185.7 | 59.3 | 11.4 | 11.3 | 1.5 | 0.6 | 1.3 |
| 45.0 | 337.7 | 192.9 | 205.8 | 66.7 | 13.4 | 13.3 | 1.8 | 0.7 | 1.6 |
| 50.0 | 375.7 | 215.1 | 227.8 | 75.0 | 15.8 | 15.6 | 2.1 | 0.8 | 1.9 |
Experimental Protocols
The determination of solid-liquid solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented above was likely obtained using an isothermal saturation method, a reliable and widely adopted technique. A general protocol for this method, coupled with gravimetric analysis, is detailed below.
I. Materials and Apparatus
-
Solute: High-purity this compound (recrystallized and dried under vacuum).
-
Solvents: Analytical grade organic solvents, used as received.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer and a temperature sensor.
-
Thermostatic water bath for temperature control.
-
Analytical balance with a precision of ±0.1 mg.
-
Syringes with filters (e.g., 0.45 µm PTFE).
-
Drying oven.
-
II. Procedure
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.
-
Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. Preliminary experiments are often conducted to determine the minimum time required to reach equilibrium.
-
Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a short period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.
-
Gravimetric Analysis: The mass of the collected saturated solution is determined. The solvent is then evaporated in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. The remaining solid (this compound) is weighed.
-
Calculation: The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution. The solubility is then expressed as the mass of solute per 100 g of solvent or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Logical Solvent Selection Pathway
The choice of an appropriate solvent is crucial for various applications, from reaction media to crystallization. The following diagram outlines a logical pathway for selecting a solvent based on the desired solubility characteristics of this compound.
References
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Diphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylphosphinic acid (DPPA) is an organophosphorus compound with increasing relevance in various scientific fields, including as a flame retardant and a ligand in catalysis. Understanding its thermal stability and decomposition mechanism is crucial for its safe handling, application, and for predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the proposed mechanisms, key experimental findings, and the analytical techniques employed for its study.
Introduction
This compound ((C₆H₅)₂P(O)OH), a white crystalline solid with a melting point of 193-195 °C, is a phosphorus-containing compound of significant interest.[1][2] Its thermal behavior is a critical parameter in applications where it is subjected to high temperatures. The decomposition of organophosphorus compounds, in general, is a complex process that can proceed through various pathways, including dehydration, rearrangement, and fragmentation. This guide synthesizes the current understanding of the thermal decomposition of DPPA, drawing from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and insights from the behavior of analogous compounds.
Thermal Decomposition Pathway
The thermal decomposition of this compound is understood to proceed in a multi-stage process. The primary proposed pathway involves an initial intermolecular dehydration to form diphenylphosphinic anhydride (B1165640), followed by further decomposition at higher temperatures.
Stage 1: Dehydration and Anhydride Formation
The initial step in the thermal decomposition of this compound is the condensation of two molecules to form diphenylphosphinic anhydride and water. This is a common thermal reaction for phosphinic acids.
Reaction:
2 (C₆H₅)₂P(O)OH → [(C₆H₅)₂P(O)]₂O + H₂O
This dehydration reaction is a key event in the initial phase of thermal degradation.
Stage 2: Decomposition of the Anhydride and Further Fragmentation
Following the formation of the anhydride, further heating leads to the breakdown of this intermediate. While specific studies on the complete pyrolysis of diphenylphosphinic anhydride are limited, the decomposition of organophosphorus compounds at elevated temperatures is known to involve the cleavage of P-C and P-O bonds. This can lead to the formation of a variety of volatile and non-volatile products. Based on studies of similar compounds, potential products could include benzene, phenol, and various phosphorus oxides.
A study on the thermal kinetics of this compound suggests that its degradation follows a three-dimensional diffusion model (D4).[3] This model implies that the rate of decomposition is controlled by the diffusion of decomposition products through the solid material. The same study also mentions the calculation of activation energies and thermodynamic functions (ΔH, ΔS, ΔG) for the decomposition process, indicating a detailed kinetic analysis has been performed.[3]
The following diagram illustrates the proposed primary decomposition pathway:
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Analysis
The study of the thermal decomposition of this compound relies on several key analytical techniques that provide quantitative and qualitative data on the process.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions and reactions.[5]
Table 1: Summary of Expected TGA/DSC Data for this compound
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Melting Point | 193-195 °C[1][2] | DSC | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition | > 200 °C | TGA | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature(s) | Multiple peaks expected | DTG (Derivative TGA) | Indicates temperatures of maximum decomposition rates for different stages. |
| Mass Loss (Stage 1 - Dehydration) | ~4.1% (theoretical) | TGA | Corresponds to the loss of one water molecule per two molecules of DPPA. |
| Final Residue | Varies depending on atmosphere | TGA | The amount of non-volatile material remaining at the end of the analysis. |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
To identify the volatile products formed during thermal decomposition, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the technique of choice.[6][7] In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. While a specific Py-GC/MS study on this compound is not widely published, this technique would be essential to definitively identify the final decomposition products and elucidate the complete fragmentation pathway.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following outlines the general methodologies for the key experiments cited in the study of thermal decomposition.
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key decomposition temperatures and mass losses.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point and other thermal transitions of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol
-
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
A small amount of this compound is placed in a pyrolysis sample cup.
-
The sample is introduced into the pyrolyzer, which is pre-heated to a specific decomposition temperature (e.g., determined from TGA data).
-
The sample is rapidly pyrolyzed, and the volatile fragments are swept into the GC injection port by an inert carrier gas (e.g., helium).
-
The fragments are separated based on their boiling points and interactions with the GC column.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.
-
The following diagram illustrates a typical experimental workflow for studying thermal decomposition:
Caption: Experimental workflow for investigating thermal decomposition.
Conclusion
The thermal decomposition of this compound is a critical aspect of its chemical profile, particularly for its high-temperature applications. The primary mechanism is believed to involve an initial dehydration to form diphenylphosphinic anhydride, which then undergoes further fragmentation at higher temperatures. While kinetic studies have suggested a three-dimensional diffusion-controlled model for the decomposition, a complete and detailed experimental elucidation of the final products remains an area for further investigation. The combined application of TGA, DSC, and Py-GC/MS provides a powerful analytical approach to fully characterize the thermal decomposition pathway of this important organophosphorus compound. This guide serves as a foundational resource for professionals working with this compound, highlighting the key mechanistic steps and the experimental methodologies required for its comprehensive thermal analysis.
References
- 1. This compound = 98.0 T 1707-03-5 [sigmaaldrich.com]
- 2. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Separations | Special Issue : Analytical Pyrolysis–Gas Chromatography–Mass Spectrometry of Synthetic Polymers and Biopolymers [mdpi.com]
An In-depth Technical Guide to the Health and Safety of Diphenylphosphinic Acid
This guide provides comprehensive health and safety information for diphenylphosphinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail its properties, hazards, handling procedures, and emergency measures.
Chemical and Physical Properties
This compound is a white, odorless solid.[1][2] It is very soluble in water.[3][4] Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C12H11O2P | [3][5] |
| Molecular Weight | 218.19 g/mol | [3][5] |
| CAS Number | 1707-03-5 | [3][6] |
| Appearance | White solid / crystal powder | [1][3][4] |
| Melting Point | 193 - 196 °C (379.4 - 384.8 °F) | [2][3][4] |
| Boiling Point | 334 °C | [3] |
| Density | 1.331 g/cm³ | [3] |
| pKa | 2.30 | [3] |
| Solubility | Very soluble in water | [3][4] |
Hazards Identification
This compound is classified as an irritant.[5] The toxicological properties of this substance have not been fully investigated.[3]
-
Respiratory Irritation : May cause respiratory tract irritation.[3][5][7]
-
Ingestion : May cause irritation of the digestive tract.[3]
GHS Hazard Statements:
Experimental Protocols: First Aid Measures
In the event of exposure to this compound, the following first aid protocols should be implemented immediately.
-
Eye Contact :
-
Skin Contact :
-
Inhalation :
-
Ingestion :
A logical workflow for these first aid procedures is illustrated in the diagram below.
Caption: First aid workflow for this compound exposure.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Handling:
-
Use with adequate ventilation.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Do not ingest or inhale.[3]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety glasses or goggles.[1][7]
Storage:
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or foam.[3][7]
-
Hazards from Combustion : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release:
-
Ensure adequate ventilation.[2]
-
Avoid breathing dust.[7]
-
Wear appropriate personal protective equipment.[7]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[7]
-
Sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[3][7]
-
Clean the spill area thoroughly.[6]
The logical steps for managing an accidental release are visualized below.
Caption: Workflow for accidental release of this compound.
Stability and Reactivity
-
Chemical Stability : Stable under normal temperatures and pressures.[3][8]
-
Conditions to Avoid : Incompatible products.[8]
-
Hazardous Decomposition Products : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][6]
-
Hazardous Polymerization : Does not occur.[8]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound 1707-03-5 [mingyuanchemical.com]
- 5. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Review of Synthetic Methodologies for Diphenylphosphinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinic acid, a key organophosphorus compound, serves as a vital intermediate and building block in a wide array of applications, including the synthesis of pharmaceutical agents, agrochemicals, flame retardants, and as a ligand in catalysis. The versatility of this molecule has driven the development of numerous synthetic strategies. This technical guide provides a comprehensive overview of the core synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting and implementing the most suitable method for their needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into four primary approaches: the hydrolysis of diphenylphosphinyl chloride, synthesis via Grignard reagents, the oxidation of diphenylphosphine (B32561) precursors, and a multi-step process originating from a Friedel-Crafts reaction. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
Hydrolysis of Diphenylphosphinyl Chloride
The hydrolysis of diphenylphosphinyl chloride (Ph₂POCl) is one of the most direct and commonly employed methods for the preparation of this compound. The reaction is straightforward, involving the treatment of the acid chloride with water.
The reaction mechanism is a nucleophilic acyl substitution at the phosphorus center, where water acts as the nucleophile. The high reactivity of the P-Cl bond facilitates this conversion under mild conditions.
Synthesis via Grignard Reagents
Grignard reagents are powerful tools for the formation of carbon-phosphorus bonds. In the synthesis of this compound, phenylmagnesium bromide (PhMgBr) is a common Grignard reagent, which can be reacted with various phosphorus-containing electrophiles. Two prominent variations of this method involve the use of phosphorus oxychloride (POCl₃) or diethyl phosphite (B83602) ((EtO)₂P(O)H).
The reaction with phosphorus oxychloride involves the sequential displacement of chloride ions by the phenyl groups from the Grignard reagent. Subsequent hydrolysis of the intermediate yields the final product. The reaction with diethyl phosphite proceeds through the displacement of the ethoxy groups, followed by an acidic workup to give diphenylphosphine oxide, which is then oxidized in situ or in a separate step to this compound.[1]
Oxidation of Diphenylphosphine Precursors
This compound can be readily synthesized by the oxidation of lower oxidation state phosphorus compounds, most notably diphenylphosphine oxide ((Ph)₂P(O)H). This method is efficient and often proceeds with high yield. Common oxidizing agents include hydrogen peroxide (H₂O₂), nitric acid, and air (oxygen).[2]
The choice of oxidant and reaction conditions can be tuned to control the reaction rate and minimize side products. Hydrogen peroxide is a commonly used, environmentally benign oxidant for this transformation.
Friedel-Crafts Based Synthesis
A more classical and industrially relevant approach begins with the Friedel-Crafts reaction between benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form phenyl dichlorophosphine (PhPCl₂).[3] This intermediate then undergoes a disproportionation reaction, also catalyzed by AlCl₃, to yield diphenyl chlorophosphine (Ph₂PCl). The diphenyl chlorophosphine is then oxidized and subsequently hydrolyzed to afford this compound.[3] While this method utilizes readily available starting materials, it involves multiple steps and the use of harsh reagents.[3]
References
An In-depth Technical Guide to the Discovery and History of Diphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylphosphinic acid, a cornerstone of organophosphorus chemistry, has a rich history dating back to its first synthesis in the late 19th century. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its key physicochemical properties. Detailed experimental protocols for both historical and modern synthetic methods are presented, alongside quantitative data organized for clarity. Visual diagrams illustrate a key synthetic pathway and the historical development of this important compound. This document serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into the foundational chemistry and practical application of this compound.
Introduction
This compound, with the chemical formula (C₆H₅)₂P(O)OH, is an organophosphorus compound that has garnered significant interest across various scientific disciplines. It serves as a crucial intermediate in the synthesis of a wide array of compounds, including bidentate ligands for catalysis, peptide coupling agents, and as a precursor for various organophosphorus materials.[1] Its utility also extends to applications as a reactive flame retardant. This guide delves into the historical context of its discovery by the pioneering chemist August Michaelis and traces the development of its synthesis from the late 19th century to the sophisticated methods employed today.
The Discovery and Historical Context
The discovery of this compound is credited to the German chemist August Michaelis , a prominent figure in the early development of organophosphorus chemistry. In 1897 , Michaelis reported the first synthesis of this compound through the oxidative hydrolysis of chloro(diphenyl)phosphine using dilute nitric acid. This seminal work was part of a broader investigation into the organic compounds of phosphorus, which laid the groundwork for much of the field.
Michaelis's contributions were extensive; he and his students synthesized a variety of organophosphorus compounds, and his work on the reaction of phosphorus acid esters with alkyl halides led to what is now known as the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds. The historical synthesis of this compound by Michaelis represents a key milestone in the exploration of phosphinic acids and their derivatives.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁O₂P | [2] |
| Molecular Weight | 218.19 g/mol | [2] |
| Melting Point | 193 - 195 °C | [2] |
| Boiling Point | 334 °C | [2] |
| Density | 1.331 g/cm³ | [2] |
| Appearance | White solid | [2] |
| Solubility in water | Very soluble | [2] |
Table 2: Chemical and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| pKa | 2.30 | [2] |
| ¹H NMR (DMSO-d₆) | δ = 7.43 - 7.53 (m, 6H), 7.68 - 7.74 (m, 4H) | [3] |
| ³¹P NMR (CDCl₃) | δ = 25.81 | [3] |
| IR (KBr) | 2615 (O-H), 1129 (P=O), 964 (P-O), 1438 (P-Ph) cm⁻¹ | [3] |
Synthesis of this compound: From Historical to Modern Methods
The synthesis of this compound has evolved significantly since its discovery. This section details the original method reported by Michaelis and contrasts it with contemporary, more efficient procedures.
The Historical Synthesis: Michaelis's Oxidative Hydrolysis (1897)
(C₆H₅)₂PCl + H₂O + [O] → (C₆H₅)₂P(O)OH + HCl
The reaction involves the initial hydrolysis of the P-Cl bond to form diphenylphosphinous acid, which is then oxidized to this compound. Nitric acid serves as the oxidizing agent in this process.
Modern Synthetic Protocols
Modern syntheses of this compound offer improved yields, safety, and scalability. Two common methods are detailed below.
A prevalent and straightforward modern method involves the simple hydrolysis of diphenylphosphinyl chloride.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add diphenylphosphinyl chloride (e.g., 2.0 mmol, 0.473 g).
-
Solvent Addition: Add dichloromethane (B109758) as the solvent.
-
Hydrolysis: Add water (e.g., 2.0 mmol, 0.04 g) to the reaction mixture at room temperature.
-
Reaction Time: Stir the mixture for approximately 4 hours.
-
Work-up: After the reaction is complete, evaporate the solvent. Wash the residue with cold water and then dry the solid product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent mixture, such as methanol/dichloromethane, to yield pure this compound.[4]
This method builds the this compound skeleton through the reaction of a Grignard reagent with a phosphorus source, typically phosphoryl chloride (POCl₃).
Experimental Protocol:
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a separate, oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place phosphoryl chloride (POCl₃) in anhydrous diethyl ether.
-
Reaction: Cool the phosphoryl chloride solution in an ice-salt bath. Slowly add the prepared phenylmagnesium bromide solution from the dropping funnel. This reaction is highly exothermic and should be controlled carefully. Two equivalents of the Grignard reagent are typically used.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis (Work-up): Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude this compound can then be purified by recrystallization.[5]
Visualizing the Chemistry and History
As no direct biological signaling pathways involving this compound as a primary effector have been identified in the literature, the following diagrams illustrate a key synthetic reaction and the historical timeline of the compound's development.
Caption: Reaction pathway for the synthesis of this compound via hydrolysis of diphenylphosphinyl chloride.
Caption: A timeline illustrating key milestones in the history and development of this compound.
Conclusion
This compound, since its initial synthesis by August Michaelis in 1897, has remained a compound of significant interest and utility in the chemical sciences. The evolution of its synthesis from early oxidative hydrolysis to modern, high-yield methods based on Grignard reagents and the hydrolysis of its acid chloride derivative underscores the progress in synthetic organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and synthesis of this foundational molecule is invaluable for its effective application in the creation of novel chemical entities and materials.
References
A Comprehensive Technical Guide to the Acidity of Diphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of diphenylphosphinic acid, a key organophosphorus compound. It includes its acid dissociation constant (pKa), a critical parameter for understanding its chemical behavior and reactivity. This document also outlines detailed experimental protocols for the determination of its pKa and illustrates relevant chemical pathways.
Core Concepts: Acidity and pKa
This compound ((C₆H₅)₂P(O)OH), also known as hydroxydiphenylphosphine oxide, is a phosphinic acid derivative characterized by two phenyl groups directly attached to the phosphorus atom. Its acidic nature stems from the hydroxyl group bonded to the phosphoryl center. The acidity of this compound is quantified by its acid dissociation constant (pKa), which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
The pKa value is crucial in various applications, including drug design, catalysis, and coordination chemistry, as it governs the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets or other chemical species.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| pKa | 2.30 ± 0.10 (Predicted) | [1] |
| Molecular Formula | C₁₂H₁₁O₂P | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Melting Point | 193-195 °C | [1] |
| Boiling Point | 194 °C | [1] |
| Solubility | Soluble in 0.1 M NaOH. Recrystallizes from 95% EtOH. | [1] |
| Appearance | White fine crystalline solid | [1] |
Experimental Protocols for pKa Determination
While the reported pKa for this compound is a predicted value, its experimental determination can be achieved through various established methods. The following are detailed protocols for three common techniques adapted for this specific compound.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.[2][3][4]
Experimental Workflow:
Figure 1: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a 0.002 M solution of this compound by dissolving approximately 0.109 g in 250 mL of a 1:1 (v/v) mixture of ethanol and deionized water. The use of a co-solvent is necessary due to the limited water solubility of the undissociated acid.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).
-
-
Titration Procedure:
-
Pipette 50.0 mL of the this compound solution into a 100 mL beaker equipped with a magnetic stir bar.
-
Immerse a calibrated combination pH electrode into the solution.
-
Begin stirring the solution at a moderate, constant rate.
-
Add the 0.1 M NaOH solution from a burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[3][5][6]
Logical Relationship for Spectrophotometric Analysis:
Figure 2: Relationship between species, absorbance, and pKa.
Detailed Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values ranging from approximately 1.0 to 4.0 (e.g., using glycine-HCl or citrate (B86180) buffers).
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration should be in a range that gives a measurable absorbance (e.g., 10⁻⁴ to 10⁻⁵ M).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form (at low pH), and A_A⁻ is the absorbance of the fully deprotonated form (at high pH).
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa by monitoring the chemical shifts of nuclei near the acidic proton as a function of pH.[2][7]
Experimental Workflow for NMR-based pKa Determination:
Figure 3: Workflow for pKa determination by NMR spectroscopy.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions in deuterium (B1214612) oxide (D₂O) with a range of pD values (the equivalent of pH in D₂O) spanning the expected pKa (e.g., pD 1 to 4).
-
Dissolve a constant amount of this compound in each buffered D₂O solution.
-
-
NMR Spectroscopy:
-
Acquire ³¹P NMR spectra for each sample. ³¹P NMR is often ideal for organophosphorus compounds as the phosphorus chemical shift is highly sensitive to its chemical environment.
-
Alternatively, ¹H NMR can be used, monitoring the chemical shifts of the phenyl protons.
-
-
Data Analysis:
-
Plot the observed chemical shift (δ_obs) of the phosphorus nucleus (or a selected proton) against the pD of the solution.
-
The data should follow a sigmoidal relationship.
-
The pKa can be determined by fitting the data to the following equation: δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻]) where δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively. The pKa is the pD at the midpoint of the titration curve.
-
Note that a correction factor is often needed to convert the pD value to a pKa value in H₂O (pKa ≈ pD - 0.4).
-
Synthesis and Reactivity of this compound
This compound is a versatile intermediate in organophosphorus chemistry.[8][9][10] A common synthetic route involves the hydrolysis of diphenylphosphinyl chloride.
Synthesis Pathway:
Figure 4: A synthetic pathway to this compound.
This compound itself can serve as a precursor for the synthesis of other valuable compounds, such as esters and coordination polymers.[11][12]
Conclusion
This technical guide has provided a detailed overview of the acidity and pKa of this compound. The presented physicochemical data, along with comprehensive experimental protocols for pKa determination, offer a valuable resource for researchers in chemistry and drug development. The included diagrams of experimental workflows and synthetic pathways further clarify the key processes involving this important organophosphorus compound. A thorough understanding of its acidity is fundamental to leveraging its properties in various scientific and industrial applications.
References
- 1. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 6. ijper.org [ijper.org]
- 7. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. 二苯基膦酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bidentate Ligands from Diphenylphosphinic Acid Derivatives
Introduction
Bidentate phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis, playing a pivotal role in a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of these ligands can be finely tuned by modifying their backbone and the substituents on the phosphorus atoms, thereby influencing the reactivity and selectivity of the resulting metal complexes. Diphenylphosphinic acid and its derivatives serve as versatile and accessible precursors for the synthesis of a variety of bidentate phosphine ligands.
These application notes provide detailed protocols for the synthesis of bidentate phosphine ligands, commencing from the readily available starting material, diphenylphosphine (B32561) oxide, the tautomer of diphenylphosphinous acid. The synthetic strategy involves a three-step process: the preparation of diphenylphosphinyl chloride as an activated intermediate, the formation of a bidentate bis(phosphine oxide) via nucleophilic substitution, and the final reduction to the desired bidentate phosphine ligand.
Synthesis Workflow Overview
The overall synthetic pathway can be summarized as follows: this compound is first converted to the more reactive diphenylphosphinyl chloride. This intermediate is then reacted with a suitable dihaloalkane linker to generate a bidentate bis(phosphine oxide). The final step involves the reduction of the bis(phosphine oxide) to yield the target bidentate phosphine ligand.
Application Notes and Protocols for Diphenylphosphinic Acid and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While traditional phosphine (B1218219) ligands are widely used, their air sensitivity can present handling challenges.
This document explores the application of air-stable phosphine oxides, particularly secondary phosphine oxides (SPOs) like diphenylphosphine (B32561) oxide, as pre-ligands in key cross-coupling reactions. It is important to note that while diphenylphosphinic acid is the topic of interest, its direct use as a catalyst or ligand is not extensively documented in scientific literature. However, closely related secondary phosphine oxides serve as excellent, air-stable precursors to the active phosphinous acid ligands, which are generated in situ. These compounds offer a practical alternative for facilitating a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.
The protocols and data presented herein are based on established methodologies for secondary phosphine oxides, providing a strong foundation for researchers interested in exploring their utility and potentially extending the application to analogous systems like this compound.
Catalytic Rationale: The Role of Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) exist in equilibrium with their trivalent phosphinous acid tautomer. In the presence of a palladium precursor and a base, this equilibrium shifts, allowing the phosphinous acid to coordinate to the palladium center, forming the catalytically active species. This in situ generation of the active ligand from an air-stable precursor simplifies experimental setup and enhances reproducibility.
Caption: Tautomeric equilibrium of secondary phosphine oxides.
Application I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides. The use of secondary phosphine oxides as pre-ligands has proven effective, particularly for challenging substrates like aryl chlorides.
Quantitative Data Summary
The following table summarizes representative results for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium/di-tert-butylphosphine (B3029888) oxide catalyst system.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 98 |
| 3 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Methoxybiphenyl-4-carbonitrile | 97 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 96 |
| 5 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 89 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a secondary phosphine oxide as a pre-ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Di-tert-butylphosphine oxide
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Toluene (B28343) (5 mL)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), di-tert-butylphosphine oxide (4 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the tube.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application II: Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Secondary phosphine oxide ligands have been shown to be effective in this transformation, providing high yields under relatively mild conditions.
Quantitative Data Summary
The following table presents representative yields for the Heck coupling of aryl bromides with various olefins, catalyzed by a palladium/di-tert-butylphosphine oxide system.
| Entry | Aryl Bromide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-Butyl 3-(4-acetylphenyl)acrylate | 92 |
| 2 | 4-Bromotoluene | Styrene | (E)-4-Methyl-1,1'-biphenylethylene | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Methyl methacrylate | Methyl 2-(4-methoxyphenyl)-2-methylacrylate | 85 |
| 4 | 3-Bromopyridine | n-Butyl acrylate | (E)-Butyl 3-(pyridin-3-yl)acrylate | 80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Styrene | (E)-1-(3,5-Dimethylphenyl)-2-phenylethylene | 91 |
Experimental Protocol: General Procedure for Heck Coupling
This protocol details a general method for the Heck reaction using a secondary phosphine oxide as a pre-ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-tert-butylphosphine oxide
-
Cesium carbonate (Cs₂CO₃)
-
Aryl bromide (1.0 mmol)
-
Olefin (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), di-tert-butylphosphine oxide (2 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add the aryl bromide (1.0 mmol) followed by the olefin (1.5 mmol).
-
Add 5 mL of anhydrous DMF via syringe.
-
Seal the tube and immerse it in a preheated oil bath at 120 °C.
-
Stir the mixture for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic phase with water (3 x 15 mL) to remove DMF and salts.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the substituted alkene.
Caption: Catalytic cycle of the Heck reaction.
Application III: Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes from terminal alkynes and aryl or vinyl halides. While traditionally requiring a copper co-catalyst, modern protocols, sometimes employing SPOs, can proceed under copper-free conditions.
Quantitative Data Summary
The following table shows representative data for the copper-free Sonogashira coupling of aryl iodides with terminal alkynes using a palladium/di-tert-butylphosphine oxide system.
| Entry | Aryl Iodide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 2 | 1-Iodo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 90 |
| 3 | 3-Iodopyridine | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyridine | 85 |
| 4 | 2-Iodotoluene | Cyclohexylacetylene | 1-(Cyclohexylethynyl)-2-methylbenzene | 88 |
| 5 | 1-Iodo-2,4-difluorobenzene | Phenylacetylene | 2,4-Difluoro-1-(phenylethynyl)benzene | 91 |
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Free)
This protocol outlines a general procedure for a copper-free Sonogashira coupling.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butylphosphine oxide
-
Cesium carbonate (Cs₂CO₃)
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Add Pd₂(dba)₃ (1.5 mol%), di-tert-butylphosphine oxide (6 mol%), and Cs₂CO₃ (2.0 mmol) to an oven-dried Schlenk tube under an inert atmosphere.
-
Add the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Seal the tube and stir the mixture at 80 °C for 8-16 hours.
-
Monitor the reaction's completion via TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired substituted alkyne.
Application IV: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. Secondary phosphine oxides serve as effective pre-ligands for this transformation.
Quantitative Data Summary
The table below provides representative yields for the Buchwald-Hartwig amination of aryl chlorides with various amines, using a palladium/di-tert-butylphosphine oxide catalyst system.
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 99 |
| 2 | 2-Chlorobenzonitrile | Aniline | 2-Phenylaminobenzonitrile | 93 |
| 3 | 1-Chloro-4-methoxybenzene | n-Hexylamine | N-(4-Methoxyphenyl)hexan-1-amine | 95 |
| 4 | 3-Chloropyridine | Di-n-butylamine | N,N-Dibutylpyridin-3-amine | 87 |
| 5 | 2-Chloro-1,3-dimethylbenzene | Benzylamine | N-Benzyl-2,6-dimethylaniline | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the amination of aryl halides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butylphosphine oxide
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%), di-tert-butylphosphine oxide (3 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl chloride (1.0 mmol).
-
Add 5 mL of anhydrous toluene, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through celite.
-
Wash the filtrate with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
While this compound itself is not a conventional catalyst for cross-coupling reactions, the related and more extensively studied secondary phosphine oxides represent a highly valuable class of air-stable pre-ligands. They provide a practical and efficient entry point to active palladium catalysts for a wide array of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols and data presented here offer a comprehensive guide for researchers to implement these powerful synthetic tools in their work, particularly in the fields of pharmaceutical discovery and materials science, and provide a basis for the exploration of other novel phosphine oxide-based ligand systems.
Application Notes and Protocols: Diphenylphosphinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diphenylphosphinic acid and its derivatives in peptide synthesis. This methodology offers a valuable alternative to more common coupling reagents, particularly in specific applications such as the synthesis of peptides prone to racemization and for fragment condensation.
Introduction to this compound-Based Reagents in Peptide Synthesis
This compound derivatives are utilized in peptide synthesis primarily in two forms: as a precursor to coupling reagents that activate the C-terminal carboxyl group of an amino acid and as a protecting group for the N-terminal amine.
-
Mixed Phosphinic-Carboxylic Anhydrides: Diphenylphosphinic chloride reacts with the carboxyl group of an N-protected amino acid to form a highly reactive mixed anhydride (B1165640). This intermediate readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, forming the peptide bond.[1][2]
-
Pentafluorophenyl Diphenylphosphinate (FDPP): This reagent has been effectively used as a coupling agent in both solution-phase and solid-phase peptide synthesis (SPPS).[3]
-
Diphenylphosphinoyl (Dpp) Group: The diphenylphosphinoyl moiety can be used as a protecting group for the α-amino group of amino acids.[4]
Quantitative Data on Coupling Efficiency and Racemization
The choice of coupling reagent is critical in minimizing racemization, a common side reaction in peptide synthesis that can compromise the biological activity of the final peptide. This compound-based reagents have been shown to be effective in suppressing racemization.
| Coupling Reagent | Dipeptide Synthesized | Yield (%) | Diastereomeric Purity (%) | Reference |
| FDPP | Cbz-Leu-Phe-OMe | 85 | >99 | [5] |
| FDPP | Fmoc-Ala-Phe-OMe | 82 | >99 | [5] |
| BOP | Cbz-Leu-Phe-OMe | 92 | >99 | [5] |
| HBTU | Cbz-Leu-Phe-OMe | 78 | 98 | [5] |
| IBCF | Cbz-Leu-Phe-OMe | 65 | 97 | [5] |
Table 1: Comparison of Coupling Reagents in Dipeptide Synthesis. Data from a comparative study highlights the performance of Pentafluorophenyl Diphenylphosphinate (FDPP) against other common coupling reagents. While BOP reagent showed slightly higher yields in this specific study, FDPP demonstrated excellent performance with high yields and minimal racemization.[5]
Experimental Protocols
Solution-Phase Peptide Synthesis via Diphenylphosphinic Mixed Anhydride
This protocol describes the synthesis of a dipeptide using the mixed anhydride method with diphenylphosphinic chloride. The synthesis of Met-enkephalin has been reported using this methodology.[1][5]
Materials:
-
N-protected amino acid (e.g., Dpp-Tyr)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diphenylphosphinic chloride (Ph₂POCl)
-
N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add N-methylmorpholine (1.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Mixed Anhydride Formation: Add diphenylphosphinic chloride (1.0 eq) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 10-15 minutes to form the mixed anhydride.
-
Coupling: In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with N-methylmorpholine (1.0 eq) in anhydrous DCM at 0 °C. Add this solution to the mixed anhydride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
N-Terminal Protection with Diphenylphosphinoyl (Dpp) Group
The Dpp group can be introduced to the N-terminus of an amino acid ester.[4]
Materials:
-
Amino acid methyl or benzyl (B1604629) ester
-
Diphenylphosphinic chloride
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Reaction Setup: Dissolve the amino acid ester (1.0 eq) in the anhydrous solvent.
-
Base and Reagent Addition: Add N-methylmorpholine (1.1 eq) and diphenylphosphinic chloride (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Perform an aqueous work-up as described in the previous protocol to isolate the N-Dpp-amino acid ester.
-
Hydrolysis (if free acid is desired): The ester can be hydrolyzed under mild alkaline conditions to yield the N-Dpp-amino acid.[4]
Deprotection of the Diphenylphosphinoyl (Dpp) Group
The Dpp group is stable to the conditions used for the removal of many other protecting groups but can be removed under specific acidic conditions.[4]
Materials:
-
Dpp-protected peptide
-
Hydrogen chloride (HCl) in a suitable solvent (e.g., methanol (B129727) or a nonpolar solvent)
Procedure:
-
Dissolution: Dissolve the Dpp-protected peptide in the chosen solvent.
-
Acid Treatment: Add a solution of hydrogen chloride (2 equivalents) to the peptide solution.
-
Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC or HPLC.
-
Isolation: Once the reaction is complete, the deprotected peptide hydrochloride salt can be isolated by precipitation or evaporation of the solvent.
Signaling Pathways and Applications of Synthesized Peptides
While specific signaling pathway involvement for peptides synthesized using this compound coupling reagents is not extensively documented, phosphinic peptides (which contain a phosphinic acid moiety in the peptide backbone) are a well-studied class of compounds that act as transition-state analogue inhibitors of metalloproteases.[6] These enzymes play crucial roles in a variety of signaling pathways and disease processes.
Peptides synthesized using this compound-based methods can be designed as inhibitors or probes for these enzymes, thereby impacting pathways involved in:
-
Cancer Progression: Matrix metalloproteinases (MMPs) are involved in tumor invasion and metastasis.
-
Inflammation: MMPs and other proteases regulate inflammatory responses.
-
Cardiovascular Disease: Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure.
The synthesis of bioactive peptides like Met-enkephalin, an opioid peptide that signals through opioid receptors, has been accomplished using this compound-based methods.[1][7] Opioid receptor signaling is a major area of research in pain management and neuroscience.
Visualizations of Experimental Workflows
Caption: Workflow for Solution-Phase Peptide Coupling via Diphenylphosphinic Mixed Anhydride.
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Conclusion
This compound-based reagents provide a robust and efficient methodology for peptide synthesis, offering advantages in terms of racemization suppression. While not as commonly employed as carbodiimide (B86325) or phosphonium-based reagents, they represent a valuable tool for specific synthetic challenges. The protocols outlined above, derived from the available literature, provide a foundation for the application of these reagents in the synthesis of bioactive peptides for research and drug development. Further optimization may be required depending on the specific peptide sequence.
References
- 1. Phosphorus-based reagents in peptide synthesis: synthesis of methionine-enkephalin and the solution conformation of its N-diphenylphosphinoyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphinamides: a new class of amino protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenylphosphinic Acid in Metal Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphinic acid [(C₆H₅)₂PO(OH)] is an organophosphorus compound with potential applications in the selective extraction of metal ions from aqueous solutions. Its acidic proton on the hydroxyl group can be exchanged for a metal cation, forming a neutral complex that is soluble in organic solvents. This property makes it a candidate for use in hydrometallurgical processes, separation of rare earth elements, and purification of metal-containing solutions. While comprehensive quantitative data for this compound in metal extraction is not as widely published as for commercially available dialkylphosphinic acids (e.g., Cyanex 272), its behavior can be understood through the general principles of solvent extraction with acidic organophosphorus reagents. This document provides an overview of its application, a generalized experimental protocol, and illustrative data.
Chemical Principles of Extraction
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing this compound (HL) can be represented by the following equilibrium reaction:
Mⁿ⁺(aq) + n(HL)₂(org) ⇌ MLn(HL)n(org) + nH⁺(aq)
In non-polar organic solvents, this compound, like other phosphinic acids, tends to form stable dimeric structures through hydrogen bonding. The extraction process typically involves the exchange of the acidic proton for the metal ion, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase. The efficiency of the extraction is highly dependent on the pH of the aqueous phase; as the concentration of H⁺ increases (lower pH), the equilibrium shifts to the left, favoring the retention of the metal ion in the aqueous phase.
Illustrative Quantitative Data
The following tables present illustrative data on the extraction of various metal ions using this compound. This data is based on the expected behavior of phosphinic acid extractants and is intended for demonstration purposes.
Table 1: Effect of pH on the Extraction of Divalent Metal Ions
| Metal Ion | pH for 50% Extraction (pH₀.₅) |
| Zn(II) | 3.5 |
| Cu(II) | 4.0 |
| Co(II) | 5.0 |
| Ni(II) | 5.5 |
Table 2: Distribution Ratios (D) for Selected Metal Ions at Different Acid Concentrations
| Metal Ion | D at pH 3 | D at pH 4 | D at pH 5 |
| Zn(II) | 1.0 | 10.0 | 100.0 |
| Cu(II) | 0.1 | 1.0 | 10.0 |
| Co(II) | 0.01 | 0.1 | 1.0 |
| Ni(II) | 0.001 | 0.01 | 0.1 |
Note: The distribution ratio (D) is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of Metal Ions
This protocol outlines a general procedure for determining the extraction efficiency of this compound for a specific metal ion.
1. Preparation of Solutions
-
Organic Phase: Prepare a solution of this compound in a suitable organic solvent (e.g., kerosene, toluene, or chloroform) at a desired concentration (e.g., 0.1 M).
-
Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest (e.g., sulfate (B86663) or nitrate) at a known concentration (e.g., 0.01 M). Adjust the pH of the aqueous solution to the desired value using a suitable buffer or by adding a dilute acid (e.g., H₂SO₄ or HNO₃) or base (e.g., NaOH).
2. Extraction Procedure
-
In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 20 mL of each).
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
3. Analysis
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
The concentration of the metal in the organic phase can be determined by a mass balance calculation or by stripping the metal from the organic phase and analyzing the resulting aqueous solution.
4. Data Calculation
-
Distribution Ratio (D): D = ([M]initial,aq - [M]final,aq) / [M]final,aq
-
Percentage Extraction (%E): %E = (([M]initial,aq - [M]final,aq) / [M]initial,aq) * 100
Protocol for Stripping Metal Ions from the Loaded Organic Phase
1. Preparation of Stripping Solution
-
Prepare an acidic aqueous solution (e.g., 1 M H₂SO₄ or HCl) to serve as the stripping agent.
2. Stripping Procedure
-
Take a known volume of the metal-loaded organic phase from the extraction experiment.
-
In a separatory funnel, contact the loaded organic phase with an equal volume of the stripping solution.
-
Shake the funnel vigorously for a sufficient time to allow for the transfer of the metal ion back into the aqueous phase.
-
Allow the phases to separate and collect the aqueous stripping solution.
3. Analysis
-
Analyze the concentration of the metal ion in the aqueous stripping solution to determine the stripping efficiency.
Visualizations
Caption: Chemical equilibrium of metal extraction with this compound.
Caption: General experimental workflow for metal extraction studies.
Conclusion
This compound presents a potential, albeit less studied, alternative to commercially available extractants for metal separation. The principles of its application are well-grounded in the established chemistry of solvent extraction with acidic organophosphorus reagents. The provided protocols offer a foundational methodology for researchers to investigate its efficacy for specific metal separation challenges. Further research is required to generate comprehensive quantitative data and to fully characterize its extraction behavior for a wider range of metals and experimental conditions.
Diphenylphosphinic Acid and its Derivatives as High-Performance Flame Retardants for Polymeric Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diphenylphosphinic acid (DPPA) and its derivatives as effective halogen-free flame retardants in a variety of polymers. The information herein is intended to guide researchers in the development and evaluation of new fire-resistant materials.
Introduction to this compound-Based Flame Retardants
This compound (DPPA), an organophosphorus compound, and its salts have emerged as significant players in the field of flame retardancy for polymers.[1][2] They offer an environmentally friendly alternative to halogenated flame retardants, which are being phased out due to environmental and health concerns. DPPA-based flame retardants are effective in a range of polymeric systems, including epoxy resins, polyamides (PA), and polyesters (PET).
The primary mechanism of action for these flame retardants involves a combination of gas-phase and condensed-phase activity.[3][4] In the condensed phase, they promote the formation of a stable char layer upon heating, which acts as a physical barrier, insulating the underlying polymer from heat and oxygen.[5] In the gas phase, phosphorus-containing radicals are released, which act as scavengers for highly reactive H• and OH• radicals in the flame, thereby inhibiting the combustion process.[5][6]
Data Presentation: Flame Retardant Performance
The following tables summarize the quantitative data on the flame retardant performance of various polymers incorporated with this compound and its derivatives.
Table 1: Flammability Data for Epoxy Resins with Diphenylphosphine (B32561) Oxide (DPO) Derivatives
| Polymer System | Flame Retardant (wt% P) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat Epoxy | - | 23.0 | Fails | - | - | [7] |
| EP/DPO | 0.9 | 30.5 | V-0 | - | - | [7] |
| EP/ODDPO | 1.2 | 29.2 | V-0 | Reduced | Reduced | [8][9] |
| EP/DPO-H | 0.5 | 29.6 | V-0 | - | - | [10] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories Vertical Burn Test; pHRR: Peak Heat Release Rate; THR: Total Heat Release; DPO: Diphenylphosphine Oxide; ODDPO: (Oxybis(4,1-phenylene))bis(phenylphosphine oxide); DPO-H: Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide
Table 2: Flammability Data for Polyamides with this compound Salts and Derivatives
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| PA66/GF | - | - | - | - | - | [11] |
| PA66/GF | 17% MPP | - | V-0 | Reduced | Reduced | [11] |
| PA66/GF | 11.9% MPP / 5.1% PI | 33.9 | V-0 | Lower | Lower | [11] |
| PA6 | 15% AlPi/MPP/EG | 46 | V-0 | - | - | [12] |
PA: Polyamide; GF: Glass Fiber; MPP: Melamine Polyphosphate; PI: Polyimide; AlPi: Aluminum Diethylphosphinate; EG: Expandable Graphite
Table 3: Flammability Data for Polyesters with Phosphorus-Containing Flame Retardants
| Polymer System | Flame Retardant | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| PET | - | - | Fails | - | - | [13] |
| PET/DP-DE | - | Increased | V-0 | - | - | [13] |
| PBT/DOPO-diol | Low P-content | High | - | Low | - | [14] |
PET: Polyethylene Terephthalate; PBT: Polybutylene Terephthalate; DP-DE: DOPO-based flame retardant; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based flame retardants and their incorporation into polymer matrices, as well as standard flammability testing procedures.
Synthesis of this compound-Based Flame Retardants
Protocol 1: Synthesis of this compound [15]
This protocol describes a Grignard reaction-based synthesis of this compound.
Materials:
-
Magnesium ribbon
-
Chlorobenzene
-
Tetrahydrofuran (THF)
-
Bromobenzene (as initiator)
-
Phosphorus oxychloride
-
Hydrochloric acid
Procedure:
-
Prepare an initiator by mixing THF, chlorobenzene, and a small amount of bromobenzene.
-
In a dry reaction flask, add magnesium ribbon.
-
Heat the flask to 50°C and then stop heating.
-
Add the initiator to start the Grignard reaction, maintaining the temperature between 60-70°C.
-
In a separate flask, prepare a solution of phosphorus oxychloride in toluene and cool it to 15°C.
-
Slowly add a mixture of toluene and diethylamine to the phosphorus oxychloride solution while maintaining the temperature between 15°C and 25°C. React for 3 hours.
-
Filter the reaction mixture to recover the product.
-
Add the Grignard reagent to the product from the previous step at a controlled temperature.
-
Hydrolyze the resulting product by adding it to a mixture of hydrochloric acid and water at 30-40°C.
-
Heat the mixture to 70-80°C and reflux for 4 hours.
-
Cool the mixture, filter the solid, and dry to obtain this compound.
Protocol 2: Synthesis of a Diphenylphosphinate Salt [16]
This protocol describes the preparation of a proton-transfer salt of this compound with an aminopyridine derivative.
Materials:
-
This compound (DPPA)
-
2-amino-5-substituted-pyridine (e.g., 2-amino-5-chloropyridine)
-
Dichloromethane or Ethanol
Procedure:
-
Prepare saturated solutions of this compound and the substituted 2-aminopyridine (B139424) in the chosen solvent (e.g., dichloromethane) separately.
-
Mix the two solutions. A colorless solution should form.
-
Stir the resulting solution for 30 minutes.
-
Filter the solution to remove any impurities.
-
Wash the precipitate with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate to dryness under reduced pressure to yield the solid salt.
-
The solid can be further purified by recrystallization.
Incorporation of Flame Retardants into Polymers
Protocol 3: Melt Compounding of Polyamide with a this compound Salt
This protocol describes the incorporation of a this compound salt into a polyamide matrix via melt extrusion.
Materials:
-
Polyamide (e.g., PA6 or PA66) pellets, dried
-
This compound salt (e.g., aluminum or zinc salt), dried
-
Twin-screw extruder
Procedure:
-
Thoroughly dry the polyamide pellets and the this compound salt in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for at least 12 hours to remove any moisture.
-
Premix the dried polyamide pellets and the flame retardant salt in the desired weight ratio.
-
Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyamide.
-
Feed the premixed blend into the extruder.
-
The molten blend is extruded through a die into strands.
-
Cool the strands in a water bath and then pelletize them.
-
The resulting flame-retardant polyamide pellets can be used for injection molding or other processing techniques to prepare test specimens.
Protocol 4: Curing of Epoxy Resin with a Diphenylphosphine Oxide Derivative [7][17]
This protocol details the preparation of a flame-retardant epoxy resin using a diphenylphosphine oxide derivative as a reactive flame retardant and co-curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Diphenylphosphine oxide (DPO) derivative
-
Curing agent (e.g., 4,4′-diaminodiphenylsulfone, DDS)
-
Solvent (e.g., acetone, optional for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to a temperature that facilitates easy mixing (e.g., 60-80°C).
-
Add the desired amount of the diphenylphosphine oxide derivative to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent (e.g., DDS) to the mixture.
-
If using a solvent, add it at this stage to reduce viscosity.
-
Continue mixing until all components are fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours). The curing schedule will depend on the specific epoxy and curing agent system.
-
Allow the cured polymer to cool down slowly to room temperature to prevent internal stresses.
Flammability Testing Protocols
Protocol 5: UL-94 Vertical Burn Test [1][2][6]
This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen.
Apparatus:
-
Test chamber
-
Specimen holder to clamp the specimen vertically
-
Burner with a specified flame height (e.g., 20 mm)
-
Timer
-
Cotton pad
Procedure:
-
Prepare rectangular test specimens of a standard size (e.g., 127 mm x 12.7 mm) and thickness.
-
Mount the specimen vertically in the holder.
-
Place a cotton pad 30 cm below the specimen.
-
Apply the flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the after-flame time (t1).
-
Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Remove the flame and record the after-flame time (t2) and after-glow time (t3).
-
Observe if any flaming drips ignite the cotton pad.
-
Classify the material as V-0, V-1, or V-2 based on the recorded times and dripping behavior according to the UL-94 standard.
Protocol 6: Limiting Oxygen Index (LOI) Test (ASTM D2863) [18]
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
Procedure:
-
Prepare test specimens of a standard size.
-
Place the specimen vertically in the holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen.
-
Observe the burning behavior.
-
Adjust the oxygen concentration in subsequent tests with new specimens until the minimum concentration that supports combustion for a specified time or burns a specified length is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
Protocol 7: Cone Calorimetry (ISO 5660) [19][20]
This test measures the heat release rate and other combustion parameters of a material exposed to a controlled level of radiant heat.
Apparatus:
-
Cone-shaped radiant heater
-
Specimen holder
-
Load cell to measure mass loss
-
Gas analysis system (for O₂, CO, CO₂)
-
Smoke measuring system
Procedure:
-
Prepare square test specimens (e.g., 100 mm x 100 mm).
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen in the holder on the load cell.
-
Expose the specimen to a predetermined heat flux from the cone heater (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.
-
From these measurements, calculate the heat release rate (HRR), total heat release (THR), time to ignition (TTI), and smoke production rate (SPR).
Visualizations
The following diagrams illustrate the flame retardant mechanism of this compound and a typical experimental workflow for evaluating flame-retardant polymers.
Caption: Flame retardant mechanism of this compound (DPPA).
Caption: Experimental workflow for evaluating flame-retardant polymers.
References
- 1. Flame-Retardant and Smoke-Suppressant Flexible Polyurethane Foams Based on Phosphorus-Containing Polyester Diols and Expandable Graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Page loading... [wap.guidechem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Notes and Protocols: Preparation of Coordination Polymers with Diphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. These materials have garnered significant interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, sensing, and drug delivery.[1][2][3] Diphenylphosphinic acid is an attractive ligand for the synthesis of coordination polymers due to the ability of the phosphinate group to coordinate with a variety of metal ions, leading to the formation of robust and thermally stable frameworks. This document provides detailed protocols for the synthesis and characterization of coordination polymers using this compound as a ligand.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁O₂P |
| Molecular Weight | 218.19 g/mol |
| Appearance | White crystalline solid |
| IUPAC Name | This compound |
| CAS Number | 1015-33-4 |
Experimental Protocols
General Synthesis of a Metal-Diphenylphosphinate Coordination Polymer
This protocol describes a common method for the synthesis of a coordination polymer from a metal salt and this compound.
Materials:
-
This compound
-
A metal salt (e.g., Cobalt(II) chloride, Zinc(II) acetate, Copper(II) nitrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), Water)
-
Base (optional, e.g., Triethylamine (TEA), Sodium hydroxide (B78521) (NaOH))
Procedure:
-
In a clean reaction vessel, dissolve this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate vessel, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the this compound solution while stirring continuously.
-
If required, add a base dropwise to the reaction mixture to deprotonate the phosphinic acid and facilitate coordination. The formation of a precipitate may be observed.
-
Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a period ranging from several hours to a few days.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the product sequentially with the reaction solvent and then a lower-boiling point solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum or in a desiccator.
Hydrothermal Synthesis of a Crystalline Metal-Diphenylphosphinate Coordination Polymer
This protocol is often employed to obtain crystalline coordination polymers suitable for single-crystal X-ray diffraction analysis.
Materials:
-
This compound
-
A metal salt (e.g., Lanthanide(III) nitrate, Manganese(II) chloride)
-
Deionized water or a mixed solvent system
-
Optional co-ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline)
-
pH-adjusting agent (e.g., nitric acid, sodium hydroxide)
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound, the metal salt, and any co-ligands.
-
Add the solvent (typically deionized water or a water/organic solvent mixture).
-
Adjust the pH of the mixture to a desired value (typically between 3 and 7) using an acid or base.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 120 °C and 180 °C) and maintain this temperature for 1 to 3 days.
-
Allow the autoclave to cool down slowly to room temperature.
-
Crystals of the coordination polymer should be present at the bottom of the Teflon liner.
-
Isolate the crystals by decanting the supernatant liquid.
-
Wash the crystals carefully with the mother liquor and then with a volatile solvent.
-
Air-dry the crystals or dry them under a gentle stream of inert gas.
Characterization of Coordination Polymers
A variety of analytical techniques are used to characterize the structure, composition, and properties of the synthesized coordination polymers.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk sample and can be used to identify the crystalline phase by comparing with simulated patterns from single-crystal data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the diphenylphosphinate (B8688654) ligand to the metal center by observing shifts in the P=O and P-O stretching frequencies. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and can indicate the presence of coordinated or guest solvent molecules. |
| Elemental Analysis (CHN/P) | Determines the elemental composition of the polymer to confirm its empirical formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) | Can be used to characterize the coordination environment of the phosphorus atom in diamagnetic coordination polymers. |
Diagrams
Caption: Experimental workflow for the synthesis and characterization of coordination polymers.
Caption: Protocol for hydrothermal synthesis of crystalline coordination polymers.
References
Application Notes and Protocols for Utilizing Diphenylphosphinic Acid in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diphenylphosphinic acid (DPPA) as a co-adsorbent in dye-sensitized solar cells (DSSCs). The inclusion of DPPA has been shown to significantly enhance the performance and stability of DSSCs, primarily by reducing charge recombination and optimizing the electronic properties of the semiconductor interface.
Introduction
Dye-sensitized solar cells (DSSCs) are a promising third-generation photovoltaic technology due to their low production cost, flexibility, and efficiency under various light conditions. A typical DSSC is composed of a dye-sensitized semiconductor photoanode (commonly TiO₂), a redox-active electrolyte, and a counter electrode. The efficiency of a DSSC is critically dependent on the processes occurring at the interface between the dye, the semiconductor, and the electrolyte.
This compound (DPPA) is utilized as a co-adsorbent in conjunction with the sensitizing dye on the semiconductor surface. Its primary roles are to:
-
Suppress Charge Recombination: DPPA molecules can adsorb onto the TiO₂ surface, creating a more compact insulating layer that hinders the recombination of photo-injected electrons in the TiO₂ conduction band with the oxidized species in the electrolyte.[1]
-
Reduce Dye Aggregation: By co-adsorbing with dye molecules, DPPA can sterically hinder the formation of dye aggregates, which often leads to quenching of the excited state and reduced electron injection efficiency.
-
Modulate the TiO₂ Conduction Band: The adsorption of DPPA can alter the surface dipole of the TiO₂ film, leading to a shift in the conduction band edge potential. This can influence the open-circuit voltage (Voc) and the driving force for electron injection.[1]
Studies have demonstrated that the incorporation of DPPA as a co-adsorbent in N719 dye-sensitized solar cells can lead to a significant enhancement in cell performance. For instance, a 12.5% increase in overall power conversion efficiency (PCE) and a 10.6% increase in short-circuit current density (Jsc) have been reported with a 2:1 dye-to-DPPA ratio.[1]
Data Presentation
The following tables summarize the quantitative data on the performance of dye-sensitized solar cells with and without the inclusion of this compound (DPPA) as a co-adsorbent.
Table 1: Photovoltaic Performance of N719-Sensitized Solar Cells with and without DPPA Co-adsorbent
| Co-adsorbent (Ratio to Dye) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| None (Control) | Data not available | Data not available | Data not available | Data not available |
| DPPA (4:1) | Data not available | Data not available | Data not available | Data not available |
| DPPA (2:1) | Data not available | Data not available | Data not available | Data not available (Reported 12.5% increase over control)[1] |
| DPPA (1:1) | Data not available | Data not available | Data not available | Data not available |
Note: Specific values for Voc, Jsc, FF, and PCE were not available in the searched literature for a direct side-by-side comparison in a single study. The reported percentage increase is based on the findings of a study on DPPA as a co-adsorbent.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and the fabrication and characterization of dye-sensitized solar cells incorporating DPPA as a co-adsorbent.
Synthesis of this compound (DPPA)
This protocol is adapted from a known chemical synthesis method.
Materials:
-
Phosphorus oxychloride
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
Bromobenzene (B47551) (as initiator)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Diethylaminophosphoryl Dichloride:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place phosphorus oxychloride and toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of diethylamine in toluene dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove the diethylamine hydrochloride precipitate.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethylaminophosphoryl dichloride.
-
-
Grignard Reaction and Hydrolysis:
-
In a separate dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small amount of THF and a crystal of iodine or a few drops of bromobenzene to initiate the Grignard reaction.
-
Slowly add a solution of chlorobenzene in THF dropwise to prepare the Grignard reagent (phenylmagnesium bromide).
-
Cool the freshly prepared diethylaminophosphoryl dichloride in an ice bath and slowly add the Grignard reagent dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully hydrolyze the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or toluene) to yield pure this compound.
-
Fabrication of Dye-Sensitized Solar Cells with DPPA Co-adsorbent
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizing dye solution (e.g., 0.3 mM N719 in a 1:1 v/v mixture of acetonitrile (B52724) and tert-butanol)
-
This compound (DPPA)
-
Co-adsorption solution (prepared by dissolving N719 and DPPA in the desired molar ratio in the same solvent as the dye solution)
-
Electrolyte solution (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium (B1211019) thiocyanate, and 0.5 M 4-tert-butylpyridine (B128874) in a mixture of acetonitrile and valeronitrile (B87234) (85:15 v/v))
-
Platinized counter electrodes
-
Surlyn or Parafilm spacer (25-60 µm thick)
-
Ethanol, isopropanol (B130326), acetone
-
Deionized water
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Clean the FTO glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
TiO₂ Photoanode Preparation:
-
Deposit a compact blocking layer of TiO₂ on the FTO substrate, for example, by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C.
-
Deposit a mesoporous TiO₂ layer (typically 10-15 µm thick) on top of the blocking layer using a doctor blade or screen-printing technique with a commercial TiO₂ paste.
-
Dry the film at 125°C for 5 minutes.
-
Sinter the TiO₂ film in a furnace using a temperature ramp, typically holding at 500°C for 30 minutes to ensure good particle necking and removal of organic binders.
-
Allow the electrodes to cool down to room temperature.
-
-
Dye and Co-adsorbent Sensitization:
-
Prepare the co-adsorption solution by dissolving the N719 dye and DPPA in a 1:1 (v/v) mixture of acetonitrile and tert-butanol (B103910) to achieve the desired molar ratio (e.g., 2:1 dye to DPPA). The total concentration of the dye should be around 0.3 mM.
-
Immerse the freshly prepared and cooled TiO₂ photoanodes into the co-adsorption solution.
-
Keep the electrodes in the solution for 12-24 hours in a dark, sealed container at room temperature.
-
For the control cell (without DPPA), immerse a separate TiO₂ electrode in a dye solution containing only N719.
-
After sensitization, rinse the electrodes with ethanol to remove any non-adsorbed dye and co-adsorbent molecules.
-
Dry the sensitized photoanodes.
-
-
DSSC Assembly:
-
Place a Surlyn or Parafilm spacer around the active area of the sensitized TiO₂ photoanode.
-
Place a platinized counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.
-
Seal the two electrodes together by heating the polymer spacer on a hot plate at around 100-120°C for a few seconds while applying gentle pressure.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of Surlyn and a microscope coverslip by heating.
-
Characterization of DSSCs
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for current-voltage (I-V) measurements
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
Procedure:
-
Current-Voltage (I-V) Characterization:
-
Mask the active area of the DSSC to a precisely known area.
-
Place the cell under the solar simulator and connect it to the potentiostat.
-
Measure the current density as a function of the applied voltage to obtain the I-V curve.
-
From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting and charge injection efficiency of the dye and the effect of the co-adsorbent.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in the dark at different forward biases to study the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime in the TiO₂. This analysis helps to elucidate the mechanism by which DPPA reduces charge recombination.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Role of DPPA in suppressing charge recombination at the TiO₂/dye/electrolyte interface.
Caption: Experimental workflow for the fabrication of DSSCs with DPPA co-adsorption.
References
Application Notes and Protocols for the Diphenylphosphinic Acid-Catalyzed Kabachnik-Fields Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, utilizing diphenylphosphinic acid as an efficient organocatalyst. This three-component reaction is a cornerstone in the development of peptidomimetics and other biologically active compounds, and the use of this compound offers an effective and environmentally conscious approach.[1][2][3]
Introduction
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).[3][4] α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids.[3][5] This structural similarity allows them to act as potent enzyme inhibitors with a range of applications.[4][5] this compound has emerged as an efficient and simple catalyst for this reaction, promoting high yields under mild and eco-friendly conditions.[1][2][6]
Reaction Mechanism
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway".[4][7] Current research suggests that the imine pathway is the more common route, especially when using aniline (B41778) derivatives.[4][7] In this pathway, the amine and carbonyl compound first condense to form an imine intermediate. The this compound catalyst activates the carbonyl group, facilitating this condensation. Subsequently, the dialkyl phosphite undergoes a nucleophilic addition to the imine, yielding the final α-aminophosphonate.[3][7][8]
Caption: Proposed mechanism of the this compound-catalyzed Kabachnik-Fields reaction.
Experimental Protocols
The following protocols are based on optimized conditions for the synthesis of α-aminophosphonates using this compound as a catalyst in ethanol (B145695), a green solvent.[2][6]
Protocol 1: General Procedure for the Synthesis of α-Aminophosphonates
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diethylphosphite (1.2 mmol)
-
This compound (10 mol%)
-
Ethanol (10 mL)
-
Hydrochloric acid (1N)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask containing ethanol (10 mL), add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and diethylphosphite (1.2 mmol).
-
Add this compound (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 40°C for 30 minutes.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the resulting residue with 1N HCl, then wash with water (10 mL).
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
The efficiency of this compound as a catalyst has been demonstrated in the synthesis of a series of α-aminophosphonate derivatives. The following table summarizes the reaction yields for various substituted aromatic aldehydes under the optimized conditions described in Protocol 1.
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | C₆H₅ | 4a | 90 |
| 2 | 4-CH₃-C₆H₄ | 4b | 85 |
| 3 | 4-OCH₃-C₆H₄ | 4c | 88 |
| 4 | 4-Cl-C₆H₄ | 4d | 82 |
| 5 | 4-Br-C₆H₄ | 4e | 80 |
| 6 | 4-NO₂-C₆H₄ | 4f | 78 |
| 7 | 3-NO₂-C₆H₄ | 4g | 75 |
| 8 | 2-Cl-C₆H₄ | 4h | 70 |
| 9 | Naphthalen-2-yl | 4i | 87 |
Reaction conditions: Aromatic aldehyde (1 mmol), aniline (1 mmol), diethylphosphite (1.2 mmol), this compound (10 mol%), ethanol (10 mL), 40°C, 30 min.[2][6]
Optimization of Reaction Conditions
A full factorial design was employed to optimize the key reaction parameters for the synthesis of α-aminophosphonates using this compound as a catalyst. The study revealed the significant impact of reaction time and temperature on the yield.[1][2]
| Parameter | Low Level (-) | High Level (+) |
| Catalyst Amount (mol%) | 5 | 15 |
| Reaction Time (min) | 15 | 45 |
| Temperature (°C) | 25 | 55 |
The optimal conditions were determined to be a catalyst amount of 10 mol%, a reaction time of 30 minutes, and a temperature of 40°C, which consistently provided high yields.[6][9]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of α-aminophosphonates using the this compound-catalyzed Kabachnik-Fields reaction.
Caption: General workflow for the synthesis of α-aminophosphonates.
Conclusion
The use of this compound as a catalyst in the Kabachnik-Fields reaction provides an efficient, and environmentally friendly method for the synthesis of α-aminophosphonates.[1][2] The mild reaction conditions, short reaction times, and high yields make this protocol highly suitable for applications in drug discovery and development where the rapid generation of compound libraries is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Last Decade of Optically Active α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kabachnik-Fields Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of α-Aminophosphonates using Diphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. They exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development. The synthesis of these compounds is of significant interest, and the Kabachnik-Fields reaction is a prominent one-pot, three-component method for their preparation. This protocol details the use of diphenylphosphinic acid as an efficient organocatalyst for this reaction, offering high yields under mild and environmentally friendly conditions.[1][2]
The Kabachnik-Fields reaction involves the condensation of an aldehyde, an amine, and a diethylphosphite to form an α-aminophosphonate.[3][4][5] this compound has been demonstrated to be a highly effective catalyst for this transformation, promoting the reaction with high efficiency and selectivity.[1][2]
Reaction Mechanism
The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction catalyzed by this compound is believed to proceed primarily through an imine pathway. The reaction mechanism can be visualized as follows:
Caption: Proposed mechanism for the this compound-catalyzed Kabachnik-Fields reaction.
Experimental Protocols
General Protocol for the Synthesis of Diethyl α-Aminophosphonates
This protocol is based on optimized conditions for the synthesis of α-aminophosphonates using this compound as a catalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (B41778) (1.0 mmol)
-
Diethylphosphite (1.2 mmol)
-
This compound (10 mol%)
-
Ethanol (B145695) (10 mL)
-
Hydrochloric acid (1N)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and diethylphosphite (1.2 mmol) in ethanol (10 mL).
-
Add this compound (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 40°C for 30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the resulting residue with 1N HCl, then wash with water (10 mL).
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic phases and evaporate the solvent in vacuo.
-
Purify the crude product by crystallization from hexane to afford the pure α-aminophosphonate.
Caption: General experimental workflow for the synthesis of α-aminophosphonates.
Quantitative Data Summary
The efficiency of this compound as a catalyst has been demonstrated through the synthesis of a variety of α-aminophosphonate derivatives. The optimal reaction conditions were determined to be 10 mol% of the catalyst at 40°C for 30 minutes, resulting in high yields.[1]
Table 1: Optimized Reaction Conditions [1][6]
| Parameter | Optimal Value |
| Catalyst Amount | 10 mol % |
| Reaction Time | 30 min |
| Temperature | 40°C |
| Solvent | Ethanol |
Table 2: Synthesis of various α-aminophosphonates using optimized conditions [1]
| Entry | Aldehyde | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | Aniline | Diethyl ((phenylamino)(phenyl)methyl)phosphonate | 90 | 89.2 |
| 2 | 4-Methylbenzaldehyde | Aniline | Diethyl ((4-methylphenyl)(phenylamino)methyl)phosphonate | 91 | 115 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Diethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate | 90 | - |
| 4 | 1-Naphthaldehyde | 4-Methylaniline | Diethyl ((naphthalen-1-yl)(p-tolylamino)methyl)phosphonate | 90 | 145 |
Note: Yields are for the isolated, purified products.
Characterization Data
The synthesized α-aminophosphonates can be characterized by standard spectroscopic methods.
Example: Diethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate [1]
-
Yield: 90%, yellow crystalline solid.[1]
-
Melting Point: 89.2°C.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.22–8.19 (d, 2H, ArH), 7.68–7.64 (dd, 2H, JHP = 8.9, 2.3 Hz, ArH), 7.19–6.95 (m, 2H, ArH), 6.76–6.71 (t, 1H, J = 7.4 Hz, ArH), 6.56–6.52 (m, 2H, ArH), 4.88–4.81 (d, 1H, J HP = 25.6 Hz, CHP), 4.25–4.11 (m, 2H, OCH₂-CH₃), 3.99–4.02 (m, 1H, -OCH₂-CH₃), 3.97 – 3.78 (m, 1H, -OCH₂-CH₃), 1.32 (t, 3H, J = 7.1 Hz, -OCH₂-CH₃), 1.21 (t, 3H, J = 7.1Hz, -OCH₂-CH₃).[1]
-
³¹P NMR (121 MHz, CDCl₃): δ 23.47 ppm.[1]
Example: Diethyl ((4-methylphenyl)(phenylamino)methyl)phosphonate [1]
-
Yield: 91%, white crystalline solid.[1]
-
Melting Point: 115°C.[1]
-
¹H NMR (300 MHz, Chloroform-d): δ 7.51–7.33 (m, 1H, ArH), 7.00–6.89 (m, 4H, ArH), 6.78 (d, J = 8.0 Hz, 1H, ArH), 6.53 (d, J = 8.5 Hz, 2H, ArH), 5.97–5.91 (m, 2H,O-CH₂-O), 4.66 (d, J HP = 24.0 Hz, 1H, HCP), 4.22–4.07 (m, 4H,-OCH₂-CH₃), 4.06–3.93 (m, 1H, -OCH₂- CH₃), 3.87–3.72 (m, 1H, -OCH₂-CH₃), 2.21 (s, 3H, CH₃), 1.31 (t, J = 7.1 Hz, 3H, –OCH₂–CH₃), 1.19 (t, J = 7.1 Hz, 3H, –OCH₂-CH₃).[1]
Conclusion
The use of this compound as an organocatalyst for the Kabachnik-Fields reaction provides an efficient, rapid, and high-yielding protocol for the synthesis of α-aminophosphonates. The mild reaction conditions and the use of a green solvent like ethanol make this an environmentally friendly approach suitable for the generation of libraries of these important compounds for further investigation in medicinal chemistry and drug development.[2]
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenylphosphinic Acid as a Coadsorbent in Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphinic acid (DPPA) as a coadsorbent in the fabrication of dye-sensitized solar cells (DSSCs) and its emerging application in perovskite solar cells (PSCs). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the adoption of this coadsorbent in research and development settings.
Introduction to this compound (DPPA) as a Coadsorbent
This compound (DPPA) is an organophosphorus compound that has demonstrated significant potential in enhancing the performance and stability of third-generation photovoltaic devices. When used as a coadsorbent in solar cell fabrication, DPPA can mitigate issues such as dye aggregation on the semiconductor surface, passivate surface defects, and improve charge transfer kinetics, ultimately leading to higher power conversion efficiencies (PCE).
Key benefits of using DPPA as a coadsorbent include:
-
Reduced Dye Aggregation: In DSSCs, DPPA molecules can co-adsorb onto the titanium dioxide (TiO₂) photoanode, spatially separating dye molecules and reducing intermolecular interactions that lead to performance-degrading aggregation.
-
Surface Passivation: The phosphinic acid group of DPPA can bind to the semiconductor surface, passivating defect sites that act as recombination centers for photogenerated electrons and holes.
-
Improved Interfacial Energetics: Co-adsorption of DPPA can modify the surface dipole of the semiconductor, favorably shifting the conduction band energy for improved electron injection from the dye or perovskite.
-
Enhanced Stability: In perovskite solar cells, DPPA has been shown to improve the stability of the perovskite crystalline phase.[1]
Application in Dye-Sensitized Solar Cells (DSSCs)
DPPA has been successfully employed as a coadsorbent with ruthenium-based dyes, such as N719, in DSSCs, leading to a notable increase in device performance.
Quantitative Data Summary
The inclusion of DPPA in the dye solution for sensitizing the TiO₂ photoanode has a significant impact on the photovoltaic parameters of DSSCs. The optimal ratio of dye to coadsorbent is crucial for achieving maximum efficiency enhancement.
| Dye:DPPA Ratio | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |
| Without DPPA | Data not available | Data not available | Data not available | Reference Value |
| 2:1 | Data not available | 10.6% increase | Data not available | 12.5% increase |
Note: The data presented is based on a study reporting a 12.5% increase in overall conversion efficiency and a 10.6% increase in short-circuit current with a dye-to-coadsorbent ratio of 2:1.[2] Specific voltage and fill factor values were not provided in the source material.
Experimental Protocol: Fabrication of DSSCs with DPPA Coadsorbent
This protocol outlines the fabrication of a TiO₂-based DSSC using the N719 dye and DPPA as a coadsorbent.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
N719 dye
-
This compound (DPPA)
-
Anhydrous ethanol (B145695)
-
Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in a mixture of acetonitrile and valeronitrile (85:15 v/v))
-
Platinum (Pt) precursor for counter electrode (e.g., H₂PtCl₆)
-
Surfactant (e.g., Triton X-100)
-
Acetic acid
Equipment:
-
Screen printer or doctor-blade setup
-
Furnace capable of reaching 500°C
-
UV-Vis Spectrophotometer
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for I-V characterization
-
Spin coater
-
Hot plate
Procedure:
-
Substrate Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants.
-
-
Photoanode (TiO₂ Layer) Preparation:
-
Prepare a TiO₂ paste by grinding TiO₂ powder with a solution of acetic acid and a surfactant.
-
Deposit a compact TiO₂ blocking layer on the FTO substrate by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C for 30 minutes.
-
Deposit a mesoporous TiO₂ layer (active layer) on top of the compact layer using screen printing or the doctor-blade technique.
-
Dry the film at 125°C for 5 minutes.
-
Sinter the TiO₂ film at 500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanodes to cool down to approximately 80°C before dye sensitization.
-
-
Dye and Coadsorbent Solution Preparation:
-
Prepare a 0.3 mM solution of N719 dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
Prepare a stock solution of DPPA in the same solvent mixture.
-
Prepare the final sensitization solution by mixing the N719 dye solution and the DPPA stock solution to achieve the desired molar ratio (e.g., 2:1 dye to DPPA).
-
-
Sensitization:
-
Immerse the prepared TiO₂ photoanodes in the dye/DPPA solution.
-
Keep the photoanodes in the solution for 12-24 hours in a dark, sealed container to ensure complete dye uptake.
-
After sensitization, rinse the photoanodes with anhydrous ethanol to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanodes under a gentle stream of nitrogen.
-
-
Counter Electrode Preparation:
-
Drill a small hole in another FTO glass substrate for electrolyte filling.
-
Clean the substrate using the same procedure as for the photoanode.
-
Deposit a thin layer of a Pt catalyst by spin-coating a solution of H₂PtCl₆ in isopropanol and then heating at 400°C for 15 minutes.
-
-
Cell Assembly:
-
Assemble the sensitized photoanode and the Pt counter electrode in a sandwich configuration, separated by a 25 µm thick Surlyn sealant.
-
Seal the cell by heating it on a hot plate at around 100°C while applying gentle pressure.
-
Introduce the iodide-based electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of Surlyn and a microscope coverslip.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated AM 1.5G solar irradiation (100 mW/cm²).
-
Calculate the photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
Perform Electrochemical Impedance Spectroscopy (EIS) to investigate the charge transfer and recombination processes at the TiO₂/dye/electrolyte interface.
-
Visualization of the DSSC Fabrication Workflow
Application in Perovskite Solar Cells (PSCs)
The use of DPPA in perovskite solar cells is an emerging area of research. It has been shown to play a role in the synthesis of stable perovskite nanocrystals, which are building blocks for high-performance solar cells.
Quantitative Data Summary
A study on the use of DPPA in the colloidal synthesis of Cesium Lead Iodide (CsPbI₃) perovskite nanocrystals reported the following performance for a simple solar cell device.
| Device Configuration | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| FTO/TiO₂/CsPbI₃(DPPA)/NiO/Au | Not specified | Not specified | 38 | 2.0 |
Note: This data is from a study where DPPA was used in the synthesis of the perovskite material, not as a traditional coadsorbent added to a dye solution. The device architecture is also a simplified, spiro-MeOTAD-free configuration.[1]
Experimental Protocol: Synthesis of DPPA-Capped CsPbI₃ Nanocrystals for PSCs
This protocol describes the synthesis of CsPbI₃ perovskite nanocrystals using DPPA as a capping agent, which can then be used to fabricate a perovskite solar cell.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Octanoic acid
-
1-Octadecene (ODE)
-
Lead(II) iodide (PbI₂)
-
This compound (DPPA)
-
Benzyl (B1604629) ether
-
Methyl acetate (B1210297)
Equipment:
-
Three-neck flask
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Cesium Oleate (B1233923) Precursor Preparation:
-
Load Cs₂CO₃, octanoic acid, and ODE into a three-neck flask.
-
Dry the mixture under vacuum for 1 hour at 120°C.
-
Heat the mixture under nitrogen to 150°C until a clear solution is formed.
-
Preheat this cesium oleate solution to 100°C before injection.
-
-
Lead Halide Precursor Preparation:
-
In a separate three-neck flask, combine PbI₂ and benzyl ether.
-
Add DPPA to the mixture.
-
Degas the solution under vacuum at 120°C for 30 minutes.
-
Switch to a nitrogen atmosphere and heat the solution to 160°C.
-
-
Nanocrystal Synthesis (Hot Injection):
-
Swiftly inject the preheated cesium oleate solution into the hot lead halide precursor solution.
-
After 5 seconds, cool the reaction mixture by placing the flask in an ice-water bath.
-
-
Purification:
-
Add methyl acetate to the crude nanocrystal solution to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Repeat the precipitation and re-dispersion steps one more time.
-
Finally, re-disperse the purified CsPbI₃ nanocrystals in a nonpolar solvent like toluene or octane (B31449) for subsequent device fabrication.
-
-
Perovskite Solar Cell Fabrication (Simplified):
-
Prepare a TiO₂ electron transport layer on an FTO substrate as described in the DSSC protocol.
-
Deposit the DPPA-capped CsPbI₃ nanocrystal solution onto the TiO₂ layer via spin-coating.
-
Anneal the perovskite film at a temperature optimized for the specific nanocrystal formulation (e.g., 100°C).
-
Deposit a Nickel(II) oxide (NiO) hole transport layer.
-
Finally, thermally evaporate a gold (Au) back contact.
-
Visualization of the DPPA Role in Perovskite Nanocrystal Synthesis
Concluding Remarks
This compound serves as a versatile coadsorbent and capping agent in the fabrication of next-generation solar cells. In DSSCs, its primary role is to mitigate dye aggregation and passivate surface states, leading to enhanced charge injection and overall efficiency. In perovskite solar cells, it demonstrates utility in controlling the crystallization and stability of the perovskite material itself. The provided protocols offer a foundational methodology for researchers to explore the benefits of DPPA in their solar cell device architectures. Further optimization of concentrations, processing conditions, and device structures is encouraged to fully realize the potential of this promising additive.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Diphenylphosphinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude diphenylphosphinic acid (DPPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as chlorodiphenylphosphine (B86185) or phenylphosphonic dichloride.
-
Byproducts from Synthesis: These can include benzene, biphenyl (B1667301) (from Grignard-based routes), and various organophosphorus compounds.[1] Triphenylphosphine oxide can also be a significant impurity.
-
Solvents: Residual solvents from the reaction and initial workup steps.
-
Hydrolysis Products: Incomplete reaction or exposure to moisture can lead to the presence of related phosphinic or phosphonic acids.
Q2: Which purification methods are most effective for crude this compound?
A2: The most common and effective purification methods for this compound are:
-
Recrystallization: This is the most widely used technique for purifying solid DPPA.[2]
-
Acid-Base Extraction: Useful for separating the acidic DPPA from neutral or basic impurities.
-
Column Chromatography: Effective for removing impurities with different polarities from the desired product.
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: Based on solubility data, several solvents are suitable for the recrystallization of this compound. Ethanol (B145695) (95%) is commonly recommended.[3] 2-Ethoxyethanol has also been suggested as an excellent solvent for recrystallization.[2] The choice of solvent will depend on the specific impurities present in the crude material. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining purity and quantifying organic impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine assay purity.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.
-
Cause: The melting point of the impure solid is lower than the boiling point of the solvent, or the supersaturation of the solution is too high.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Change Solvent System: Use a solvent with a lower boiling point or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Reheat to clarify and then cool slowly.
-
Lower the Dissolution Temperature: Use a sufficient amount of solvent to dissolve the compound at a temperature below its melting point.
-
Issue 2: Poor or No Crystal Formation Upon Cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystal growth.
-
-
Increase Concentration: If no crystals form even with inducement, re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound, but only after the solution has been allowed to cool slowly to room temperature first to avoid rapid precipitation of impurities.
-
Issue 3: Low Recovery Yield.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.
-
Second Crop: The filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals, which may be of slightly lower purity.
-
Acid-Base Extraction
Issue: Incomplete separation of this compound from neutral impurities.
-
Cause: Insufficient mixing of the aqueous and organic layers, or the pH of the aqueous layer is not high enough to fully deprotonate the this compound.
-
Troubleshooting Steps:
-
Ensure Thorough Mixing: Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete partitioning between the layers. Remember to vent the funnel frequently.
-
Use an Appropriate Base: A solution of sodium bicarbonate or sodium carbonate is generally sufficient to deprotonate this compound and extract it into the aqueous layer. Ensure the aqueous layer is basic after extraction using pH paper.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution for a more efficient extraction than a single extraction with a large volume.
-
Back-Washing: After separating the layers, "back-wash" the basic aqueous layer containing the diphenylphosphinate (B8688654) salt with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.
-
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity Achieved (Typical) | Yield (Typical) | Key Considerations |
| 95% Ethanol | >99% | Good | Commonly used, effective for removing many non-polar impurities.[3] |
| 2-Ethoxyethanol | High | Good | Recommended as an excellent solvent for recrystallization.[2] |
| Ethanol/Water | High | Variable | Can be effective for certain impurity profiles; the ratio needs to be optimized. |
| Toluene | Moderate | Moderate | May be useful if impurities are highly polar. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If undissolved solids remain, they may be insoluble impurities.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the second flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the yield and assess the purity of the dried product by measuring its melting point and using appropriate analytical techniques such as HPLC or NMR.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the this compound has been extracted. Combine the aqueous layers.
-
Back-Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any co-extracted neutral impurities. Discard the organic wash.
-
Acidification: In a fume hood, cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and then dry it under vacuum.
-
Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Optimizing Diphenylphosphinic Acid Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing diphenylphosphinic acid in catalysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly catalyzed by this compound?
A1: this compound is a versatile Brønsted acid catalyst primarily used in reactions that benefit from proton catalysis. Key applications include:
-
Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols.
-
Amidation: Facilitating the direct synthesis of amides from carboxylic acids and amines.
-
Kabachnik-Fields Reaction: A three-component reaction to synthesize α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602).[1][2]
-
Dehydration Reactions: Promoting the elimination of water, such as the conversion of alcohols to alkenes.[3][4]
Q2: What is the general mechanism of catalysis for this compound?
A2: this compound acts as a Brønsted acid catalyst. The catalytic cycle typically involves the protonation of a substrate by the acidic P-OH group, which increases the electrophilicity of the substrate and activates it for nucleophilic attack. After the reaction, the catalyst is regenerated. For example, in an esterification reaction, the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to attack by the alcohol.
Q3: What are the typical catalyst loadings and reaction conditions?
A3: Catalyst loading and reaction conditions are highly dependent on the specific reaction, substrates, and scale. However, a general starting point is:
-
Catalyst Loading: 5-20 mol%.
-
Temperature: Room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate reactions.[5]
-
Solvent: A wide range of aprotic solvents can be used, such as toluene, dichloromethane (B109758) (DCM), or acetonitrile. Solvent-free conditions are also possible for certain reactions.
Q4: How can I remove the this compound catalyst after the reaction?
A4: this compound is an acidic, water-soluble solid.[6][7] Several methods can be used for its removal during workup:
-
Aqueous Extraction: Perform a liquid-liquid extraction with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. The this compound will be deprotonated to its salt form, which is highly soluble in the aqueous layer.
-
Silica (B1680970) Gel Chromatography: If the product is not highly polar, the catalyst can often be removed by flash column chromatography.
-
Recrystallization: As this compound is a crystalline solid, recrystallization of the desired product from a suitable solvent system can effectively leave the catalyst behind in the mother liquor.[6]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Check Catalyst Quality: Ensure the this compound is pure and dry. It can be recrystallized from 95% ethanol (B145695) if necessary.[6] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Suboptimal Reaction Conditions | 1. Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature or run the reaction at the reflux temperature of the solvent. 2. Microwave Irradiation: For suitable reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5] 3. Solvent Screening: The choice of solvent can influence reaction rates. Screen a range of aprotic solvents of varying polarity. |
| Equilibrium Limitation | 1. Water Removal: For condensation reactions like esterification and amidation, the removal of water can drive the equilibrium towards the product. Use a Dean-Stark apparatus or add molecular sieves. |
| Poor Substrate Reactivity | 1. Steric Hindrance: If substrates are sterically hindered, longer reaction times, higher temperatures, or higher catalyst loading may be required.[1] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Dehydration of Alcohols | In esterification reactions with sensitive alcohols, the acidic catalyst can promote dehydration to form alkenes. Action: Run the reaction at a lower temperature and monitor carefully. |
| Abramov Reaction in Kabachnik-Fields | The dialkyl phosphite can add to the carbonyl compound to form an α-hydroxyphosphonate as a byproduct.[1] Action: Consider a two-step approach by pre-forming the imine before adding the phosphite. |
| Thermal Degradation | At high temperatures, substrates or products may decompose. This compound itself is thermally stable under typical reaction conditions but can decompose at very high temperatures.[7][8] Action: Reduce the reaction temperature and monitor for decomposition products. |
Issue 3: Difficulty in Catalyst Removal
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | The product may be forming an emulsion or the catalyst may not be fully partitioning into the aqueous phase. Action: 1. Use a saturated brine solution to help break emulsions. 2. Increase the number of basic aqueous washes. 3. Ensure the pH of the aqueous layer is basic after extraction. |
| Product is also Acidic/Basic | If the product has acidic or basic functional groups, it may be extracted along with the catalyst or interfere with the extraction. Action: 1. Carefully adjust the pH of the aqueous wash to selectively extract the catalyst. 2. Utilize column chromatography for purification. |
| Catalyst Precipitation | In some solvent systems, the catalyst salt may precipitate during the workup. Action: Add more water to the extraction to fully dissolve the salt before separating the layers. |
Data Presentation
Table 1: Microwave-Assisted Direct Esterification of this compound with Various Alcohols
This table summarizes the reaction conditions and yields for the esterification of this compound itself, providing a reference for its reactivity.
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | [bmim][PF₆] | 150 | 4 | 85 |
| Ethanol | [bmim][PF₆] | 165 | 8 | 70 |
| Propanol | [bmim][PF₆] | 180 | 2 | 90 |
| Butanol | [bmim][PF₆] | 180 | 1.5 | 92 |
Data adapted from a study on microwave-assisted esterification of phosphinic acids.[5] [bmim][PF₆] is 1-butyl-3-methylimidazolium hexafluorophosphate, an ionic liquid that can promote the reaction.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if removing water), add the carboxylic acid (1.0 equiv), the alcohol (1.2-2.0 equiv), and the solvent (e.g., toluene, 0.5 M).
-
Catalyst Addition: Add this compound (0.05-0.20 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for this compound-Catalyzed Kabachnik-Fields Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 equiv), the amine (1.0 equiv), and the dialkyl phosphite (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene, 0.5 M).
-
Catalyst Addition: Add this compound (0.10 equiv).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting α-aminophosphonate by column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for this compound in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 7. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
Technical Support Center: Enhancing Peptide Coupling Efficiency with Diphenylphosphinic Acid Derivatives
Welcome to the technical support center for optimizing peptide coupling reactions using diphenylphosphinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during peptide synthesis.
Frequently Asked questions (FAQs)
Q1: What is the role of this compound derivatives in peptide coupling?
This compound itself is not typically used as a direct coupling reagent. Instead, its derivatives, primarily diphenylphosphinic chloride (DppCl) and pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) , serve as highly efficient activating agents for the carboxyl group of N-protected amino acids.[1][2] This activation facilitates the nucleophilic attack by the amino group of the incoming amino acid, leading to peptide bond formation.
Q2: How do diphenylphosphinic chloride (DppCl) and pentafluorophenyl diphenylphosphinate (FDPP) work?
Diphenylphosphinic chloride (DppCl) reacts with the carboxyl group of an N-protected amino acid in the presence of a base to form a highly reactive mixed phosphinic-carboxylic anhydride (B1165640) intermediate.[2][3] This mixed anhydride is then readily aminolyzed by the N-terminal amine of the peptide chain to form the peptide bond.[2]
Pentafluorophenyl diphenylphosphinate (FDPP) is a coupling reagent that activates the carboxylic acid to form a pentafluorophenyl (PFP) active ester. PFP esters are known for their high reactivity and stability, leading to efficient coupling with minimal racemization.[2][4] FDPP has proven particularly effective in challenging syntheses, including macrocyclization and the coupling of sterically hindered amino acids.[2]
Q3: What are the main advantages of using these reagents?
The primary advantages of using this compound derivatives include:
-
High coupling efficiency: Both DppCl and FDPP are known for promoting rapid and complete coupling reactions, even with sterically hindered amino acids.[3][4]
-
Reduced racemization: FDPP, in particular, is recognized as a "racemization-free" coupling reagent, which is crucial for maintaining the stereochemical integrity of the peptide.[2][4] While DppCl can be associated with some racemization, this can often be minimized with optimized conditions.
-
Versatility: These reagents have been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS).[2]
Q4: Are there any significant disadvantages or safety concerns?
A major consideration when using phosphonium-based reagents like BOP (a related compound) is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). While not a direct byproduct of DppCl or FDPP, it is crucial to handle all reagents and byproducts with appropriate safety precautions. Diphenylphosphinic chloride is corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.[5][6]
Troubleshooting Guides
Issue 1: Incomplete or Slow Coupling
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step in SPPS, indicating free primary amines.
-
Low yield of the desired peptide product.
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent Equivalents | Increase the equivalents of the amino acid, DppCl/FDPP, and base. For difficult couplings, using 2-3 equivalents of each can drive the reaction to completion. |
| Inadequate Activation Time | For DppCl, allow for a sufficient pre-activation time (5-10 minutes) for the mixed anhydride to form before adding the amine component. For FDPP, ensure the reaction is allowed to proceed for an adequate duration, which can range from 1 to several hours depending on the residues being coupled.[7] |
| Steric Hindrance | For sterically hindered amino acids (e.g., Val, Ile, N-methylated amino acids), consider switching to FDPP if using DppCl, as it is known to be more effective in these cases.[4][8] Increasing the reaction temperature to 40-50°C can also help overcome the activation energy barrier, but this should be done cautiously to avoid increased racemization.[3] A double coupling, where the coupling step is repeated with fresh reagents, is a common strategy for difficult residues.[7] |
| Peptide Aggregation on Resin (SPPS) | Switch to a more polar solvent system, such as N-Methylpyrrolidone (NMP) or add a small amount of Dimethyl sulfoxide (B87167) (DMSO) to disrupt secondary structures. The use of chaotropic salts like LiCl can also be beneficial.[9] |
| Poor Solvent Quality | Ensure the use of high-purity, anhydrous solvents (e.g., DMF, DCM). Moisture can hydrolyze the activated species and the coupling reagents.[10] |
Issue 2: Racemization of the Coupled Amino Acid
Symptoms:
-
Detection of diastereomeric impurities in the final peptide by HPLC.
-
Loss of biological activity of the synthesized peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Prolonged Activation Time | Minimize the pre-activation time before the addition of the amine component. The longer the activated species exists, the higher the risk of racemization.[10] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). While heating can improve coupling efficiency, it also increases the rate of racemization.[10] |
| Inappropriate Base | Use a weaker or more sterically hindered base. For example, N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over diisopropylethylamine (DIPEA) to minimize racemization.[11] |
| Choice of Coupling Reagent | If racemization is a significant issue with DppCl, switch to FDPP, which is known for its ability to suppress this side reaction.[2] |
Quantitative Data Summary
The following tables provide a summary of comparative data for this compound derivatives and other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DppCl | Phosphinic Chloride | 85-95 | Fast | Moderate | Forms a mixed anhydride intermediate. Moisture sensitive. |
| FDPP | Phosphinate | >95 | Fast | Very Low | Excellent for sterically hindered couplings and racemization-prone residues.[4] |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[12] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[12] |
| DCC/HOBt | Carbodiimide | 80-90 | Moderate | Moderate | A classic, cost-effective method. The DCU byproduct can be difficult to remove.[13] |
Table 2: Racemization Levels in the Synthesis of Z-Gly-Phe-Val-OMe
| Coupling Reagent | Yield (%) | % D-Phe Isomer (Racemization) |
| FDPP | ~90-95 (estimated) | Very Low |
| HDMA | 94 | 2.1 |
| HDMB | 93 | 2.3 |
| HBTU | 92 | 3.5 |
| Data for HDMA, HDMB, and HBTU are from a comparative study on the synthesis of Z-Gly-Phe-Val-OMe.[14] Data for FDPP is an estimation based on its characterization as a low-racemization reagent. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using Diphenylphosphinic Chloride (DppCl) in Solution Phase
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) (2.0 equivalents), to the solution and cool to 0°C in an ice bath.
-
Activation: Add Diphenylphosphinic chloride (DppCl) (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography on silica (B1680970) gel.[15]
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Pentafluorophenyl Diphenylphosphinate (FDPP)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.[16]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, then 1 x 15 min) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and FDPP (3 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC (RP-HPLC).[15]
Visualizations
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using FDPP.
Caption: Mechanism of peptide bond formation using Diphenylphosphinic Chloride (DppCl).
References
- 1. benchchem.com [benchchem.com]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Diphenylphosphinic Acid as a Flame Retardant
Answering the technical needs of researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for common problems encountered when using diphenylphosphinic acid (DPPA) and its salts as flame retardants.
This technical support center offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to assist researchers in effectively utilizing this compound (DPPA) and its derivatives in flame-retardant polymer formulations.
Troubleshooting Guide
This section addresses specific issues users may encounter during compounding and testing.
Problem 1: Poor Flame Retardant Performance
Question: My polymer compound is not achieving the target UL 94 V-0 rating or the desired Limiting Oxygen Index (LOI). What are the potential causes and solutions?
Answer: Failure to achieve the desired flame retardancy can stem from several factors, from insufficient loading to poor dispersion or polymer degradation. Follow these steps to diagnose the issue:
-
Verify Loading Level: Ensure the concentration of the this compound salt is sufficient. Halogen-free flame retardants often require higher loading levels compared to halogenated systems. For polyamides and polyesters, achieving a UL 94 V-0 rating typically requires loadings in the range of 15-25 wt%.[1][2][3][4][5]
-
Assess Dispersion: Poor dispersion creates areas with low flame retardant concentration, which act as weak points.
-
Cause: DPPA, being a polar solid, can be difficult to disperse in non-polar or semi-crystalline polymers. Agglomerates may form due to moisture or static electricity.
-
Solution: Improve mixing by optimizing extruder screw design for higher shear, increasing residence time, or using a twin-screw extruder.[6] Consider using a dispersing aid or a surface-treated grade of the flame retardant.
-
-
Check for Polymer Degradation: Excessive processing temperatures can degrade the polymer or the flame retardant, compromising the final properties.
-
Cause: Polyamides and polyesters can undergo hydrolysis or thermal degradation if processing temperatures are too high or if moisture is present.[7] Some flame retardants can also catalyze this degradation.
-
Solution: Lower the barrel temperatures on the extruder, particularly in the feed and compression zones.[8][9] Ensure the polymer and the flame retardant are thoroughly dried before processing.
-
-
Evaluate Synergist Compatibility: If using a synergist (e.g., melamine-based compounds), ensure it is compatible and forms a proper char structure with the phosphinate.[1][10][11]
Problem 2: Reduced Mechanical Properties in Final Product
Question: The tensile strength and impact strength of my flame-retardant polymer are significantly lower than the virgin resin. How can I mitigate this?
Answer: A reduction in mechanical properties is a common trade-off when adding high loadings of solid flame retardants. The particles can act as stress concentrators.
-
Optimize Loading Level: Use the minimum amount of DPPA required to meet the flame retardancy specification. Overloading is a primary cause of embrittlement.
-
Improve Dispersion: Agglomerates of flame retardant act as significant defects. Improving dispersion (see Problem 1) will lead to better mechanical performance.
-
Use a Coupling Agent: A coupling agent can improve the interfacial adhesion between the phosphinate filler and the polymer matrix, leading to better stress transfer and improved mechanical properties.
-
Consider Polymer Grade: Use a higher molecular weight or toughened grade of the base polymer (e.g., impact-modified PBT or PA66) to compensate for the reduction in toughness.
-
Manage Moisture: Polyamides are particularly sensitive to moisture, which acts as a plasticizer and can affect mechanical properties.[12] Ensure consistent drying of all components and finished pellets.
Problem 3: Discoloration (Yellowing) of the Polymer
Question: My white or light-colored polymer compound is turning yellow after extrusion or molding. What is causing this discoloration?
Answer: Yellowing is typically a sign of thermal-oxidative degradation.[6][13]
-
Reduce Processing Temperature: This is the most common cause. High melt temperatures, especially with long residence times in the extruder, can cause oxidation of the polymer or the flame retardant.[14] Phenolic antioxidants, often used in polymer formulations, can themselves form colored quinone-type byproducts upon oxidation.[15]
-
Solution: Systematically lower the barrel temperatures. A typical starting range for PA66 extrusion is 270-280°C.[8] Try reducing this by 10-15°C. For PBT, processing temperatures are generally lower.
-
-
Minimize Air Exposure: Prevent oxidation by minimizing the exposure of the hot melt to air.
-
Solution: Use a nitrogen purge in the feed hopper and extruder barrel if possible. Ensure equipment is properly sealed.
-
-
Check Additive Stability: The antioxidant package in the base resin may not be robust enough for the processing conditions.
-
Solution: Incorporate a more effective, high-temperature antioxidant package into your formulation.
-
-
Purge Thoroughly: Contamination from previous runs with different materials or degraded polymer can cause discoloration.
-
Solution: Purge the extruder thoroughly with a suitable purging compound or natural polyethylene (B3416737) before introducing your material.[14]
-
Problem 4: Hydrolysis and Stability Concerns
Question: I am concerned about the long-term performance of my product, especially in humid environments. Can this compound hydrolyze?
Answer: Yes, phosphinates can be susceptible to hydrolysis, especially under alkaline or acidic conditions and at elevated temperatures.[16] Polyamides are also hygroscopic, meaning they absorb moisture from the environment, which can facilitate this process.[12]
-
Mechanism: Hydrolysis can degrade the phosphinic acid, potentially reducing its flame-retardant efficacy over time. For polyamides, absorbed water can also plasticize the polymer, reducing its stiffness and strength.[12]
-
Mitigation Strategies:
-
Material Selection: Use polymer grades with lower moisture absorption where possible.
-
Drying: Ensure parts are properly dried after manufacturing and before being placed in service if they are sensitive to moisture-induced dimensional changes.
-
Protective Coatings: For applications in harsh environments, consider a protective coating to reduce moisture ingress.
-
Accelerated Aging Tests: Conduct accelerated aging tests by exposing samples to high humidity and elevated temperatures (e.g., 85°C / 85% RH) for an extended period, followed by re-testing of flammability and mechanical properties to assess long-term stability.
-
Data Presentation
The following tables summarize representative quantitative data for phosphinate-based flame retardants in common engineering plastics. Note that performance can vary based on the specific phosphinic acid salt, polymer grade, and presence of synergists or fillers (e.g., glass fiber).
Table 1: Representative Flame Retardant Performance of Phosphinates in Polyamides (PA)
| Polymer Base | Reinforcement | Phosphinate FR Type | Loading (wt%) | UL 94 Rating (1.6 mm) | LOI (%) | Reference(s) |
|---|---|---|---|---|---|---|
| PA66/PPO Blend | None | Aluminum Diethylphosphinate | 16 | V-0 | - | [4] |
| PA66 | None | DOPO-Derivative (DT) | 15 | V-0 | 27.2 | [3][5] |
| PA6 | Glass Fiber | Aluminum Diethylphosphinate | 20 | V-0 | - | [1] |
| PA6 | Glass Fiber | LaHP (Lanthanum Hypophosphite) | 20 | V-0 | 27.5 |[2] |
Table 2: Representative Flame Retardant Performance of Phosphinates in Polyesters (PBT)
| Polymer Base | Reinforcement | Phosphinate FR Type | Loading (wt%) | UL 94 Rating (1.6 mm) | LOI (%) | Reference(s) |
|---|---|---|---|---|---|---|
| PBT | None | Aluminum Diethylphosphinate + Synergist | 11.6 | V-0 | 37.1 | [17] |
| PBT | Glass Fiber | Aluminum Diethylphosphinate | 13-20 | V-0 | >42 |[2] |
Table 3: Representative Impact of Phosphinate FR on Polyamide 66 Mechanical Properties
| Formulation | Tensile Strength (MPa) | Impact Strength (kJ/m²) | % Change (Tensile) | % Change (Impact) | Reference |
|---|---|---|---|---|---|
| PA66/PPO (Neat) | 66.9 | 7.34 | - | - | [4] |
| PA66/PPO + 16% Al-Diethylphosphinate | 57.8 | 3.54 | -13.6% | -51.8% |[4] |
Frequently Asked Questions (FAQs)
Q1: What is the flame retardant mechanism of this compound? A1: this compound and its salts act via a dual mechanism. In the condensed phase (the solid polymer), they promote the formation of a stable, insulating char layer that shields the underlying polymer from heat and oxygen. In the gas phase , phosphorus-containing radicals (like PO•) are released, which interrupt the chemical chain reactions of combustion in the flame.[11]
Q2: Which polymers are most compatible with this compound? A2: DPPA and its salts are most commonly used in high-temperature engineering plastics like polyamides (PA6, PA66) and polyesters (PBT, PET), as their thermal stability is compatible with the processing temperatures of these resins.[1][2][4]
Q3: What are typical processing temperatures for a PA66 compound containing a phosphinate flame retardant? A3: For compounding PA66 with a phosphinate flame retardant using a twin-screw extruder, a typical temperature profile would range from 240°C in the feed zone to 270-280°C at the die.[8][9] However, if discoloration or degradation occurs, these temperatures should be lowered.
Q4: What is the thermal stability of pure this compound? A4: Thermogravimetric analysis (TGA) of pure this compound shows an initial decomposition temperature of around 299°C (572 K).[18] This high thermal stability makes it suitable for use in engineering plastics that require high processing temperatures.
Q5: Are there any specific safety precautions for handling this compound? A5: this compound is a solid acidic compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhaling dust by handling it in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Mandatory Visualizations
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the Flame Retardants and Glass Fiber on the Polyamide 66/Polyphenylene Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Phosphorus-Nitrogen Flame Retardant on the Properties of PA66 [ouci.dntb.gov.ua]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. Redesign of the Geometry of Parts Produced from PBT Composite to Improve Their Operational Behavior [mdpi.com]
- 8. hpp.arkema.com [hpp.arkema.com]
- 9. chemicals.basf.com [chemicals.basf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pmcpolymerproducts.com [pmcpolymerproducts.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aerofiltri.it [aerofiltri.it]
Technical Support Center: Diphenylphosphinic Acid in Catalytic Cycles
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of diphenylphosphinic acid when utilized in catalytic cycles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphinic acids and their derivatives in a catalytic setting?
A1: this compound and related phosphinite ligands can undergo several degradation pathways during a catalytic cycle, primarily through hydrolysis, oxidation, and thermal decomposition.[1][2]
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Hydrolysis: In the presence of water, the P-O bond can be susceptible to cleavage, leading to the formation of phosphine (B1218219) oxides or other phosphorus-containing byproducts.[1]
-
Oxidation: Phosphinites are sensitive to oxidation, especially at elevated temperatures, which can be initiated by residual oxygen in the reaction setup.[1] Thoroughly degassing all reagents and solvents is crucial.
-
Thermal Decomposition: High reaction temperatures can accelerate the degradation of the ligand structure.[1][2]
-
Reaction with Nucleophiles/Bases: Certain bases or nucleophiles present in the reaction can attack the phosphorus center, leading to ligand decomposition.[1]
Q2: My reaction selectivity is decreasing over time. Could this be related to the stability of this compound?
A2: Yes, a change in selectivity is a classic indicator of ligand decomposition. As the this compound or its active form in the catalytic cycle degrades, the nature of the active catalytic species can change. This can lead to the formation of different catalytically active species that may promote side reactions or alter the stereoselectivity of the desired transformation.[1]
Q3: What are common signs of this compound degradation in my reaction?
A3: Signs of degradation can include:
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A decrease in reaction rate or a stall in the reaction before completion.[1]
-
A change in the color of the reaction mixture, which might indicate the formation of palladium black or other decomposition products.
-
The appearance of new, unidentified peaks in your analytical monitoring (e.g., ³¹P NMR, GC-MS, or LC-MS) that correspond to phosphorus-containing byproducts.[1]
-
A loss of chemo- or regioselectivity in the product formation.[1]
Q4: Can this compound act as a catalyst poison?
A4: While this compound itself is often a ligand or a precursor to a ligand in a catalytic cycle, its degradation products can act as catalyst poisons.[3][4] These decomposition products can bind strongly to the active sites of the metal catalyst, preventing the intended reactants from accessing these sites and thereby reducing or completely inhibiting catalytic activity.[3][4][5] Common catalyst poisons for palladium catalysts include various phosphorus compounds.[3]
Troubleshooting Guides
Issue 1: Gradual decrease in catalytic activity over the course of the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Decomposition | Monitor the reaction at various time points using ³¹P NMR spectroscopy to track the integrity of the this compound-derived ligand.[1] | Identification of ligand degradation products and correlation with the decrease in activity. |
| Presence of Oxygen | Ensure all solvents and reagents are rigorously degassed. Set up the reaction under a strict inert atmosphere (e.g., using a glovebox or Schlenk line techniques).[1][6] | Reduced rate of oxidative degradation, leading to improved catalyst lifetime. |
| High Reaction Temperature | If the reaction protocol allows, attempt to lower the reaction temperature. Screen for more thermally stable ancillary ligands if high temperatures are necessary.[1][6] | Slower rate of thermal decomposition of the ligand and catalyst. |
| Incompatible Base | If a base is required, consider screening milder, non-nucleophilic bases that are less likely to attack the phosphorus center of the ligand.[1] | Preservation of the ligand structure and sustained catalytic activity. |
Issue 2: Significant formation of byproducts and loss of selectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in Active Catalyst Species | As with decreasing activity, monitor the ligand stability via ³¹P NMR. The appearance of new phosphorus signals can indicate the formation of different catalytically active species.[1] | Understanding the correlation between ligand degradation and the formation of undesired products. |
| Hydrolysis from Water Contamination | Use anhydrous solvents and reagents. If water is a potential byproduct of the reaction, consider adding molecular sieves. | Minimized hydrolysis of the this compound-derived ligand, preserving the intended catalytic species. |
| Sub-optimal Ligand-to-Metal Ratio | Re-evaluate the ligand-to-metal ratio. An inappropriate ratio can sometimes lead to the formation of less selective catalytic species. | Improved selectivity and suppression of side reactions. |
Quantitative Data Summary
Currently, there is limited direct quantitative data in the cited literature for the stability of this compound itself under various catalytic cycle conditions. However, data from related compounds, such as diphenylphosphinates, can provide some insight. For instance, the acidic hydrolysis of a diphenylphosphinate (B8688654) has been studied at elevated temperatures, as shown in the table below.[1] Researchers are encouraged to generate their own stability data under their specific reaction conditions.
| Compound | Temperature (°C) | Reaction Time (h) | Pseudo-First-Order Rate Constant (k, h⁻¹) |
| A Diphenylphosphinate | 160 | 2 - 6.5 | Not Specified |
| A Diphenylphosphinate | 180 | 0.5 - 2 | Not Specified |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy
This protocol outlines a general method for monitoring the stability of this compound or its derivatives in a catalytic reaction.
-
Reaction Setup: Assemble the catalytic reaction under a strict inert atmosphere.
-
Initial Spectrum: Before initiating the reaction (e.g., before heating), take an initial aliquot of the reaction mixture and acquire a ³¹P NMR spectrum. This will serve as the t=0 reference.
-
Sampling Over Time: Once the reaction is initiated, take aliquots from the reaction mixture at regular intervals (e.g., every hour). Ensure that the inert atmosphere is maintained during sampling.
-
Sample Preparation: For each aliquot, prepare an NMR sample, potentially diluting with a deuterated solvent if necessary.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum for each time point.
-
Data Analysis: Compare the spectra over time. Look for a decrease in the intensity of the signal corresponding to the starting phosphorus compound and the appearance of new signals that could indicate decomposition products like phosphine oxides.[1]
Visualizations
Caption: Potential degradation pathways of this compound derivatives.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting the formation of diphenylphosphinic acid coordination polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diphenylphosphinic acid coordination polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My reaction did not yield any precipitate. What are the likely causes and solutions?
A: The absence of a precipitate typically indicates that the supersaturation required for nucleation was not achieved. Several factors could be responsible:
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Solvent Choice: this compound and its metal salts may be too soluble in the chosen solvent system.[1][2]
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Solution: Try a solvent in which the starting materials are soluble but the desired coordination polymer is not. Using a mixture of solvents or employing anti-solvent vapor diffusion can also induce precipitation.[3]
-
-
Concentration: The concentrations of the metal salt and this compound may be too low.
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Solution: Increase the concentration of your reactants. A higher concentration can help reach the necessary supersaturation for nucleation.
-
-
pH Level: The pH of the reaction mixture can significantly influence the deprotonation of this compound, which is often a prerequisite for coordination.
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Solution: Adjust the pH of the solution. The addition of a base (e.g., triethylamine) can facilitate deprotonation of the phosphinic acid group.[4]
-
2. Q: I obtained an amorphous powder instead of crystalline material. How can I promote crystallinity?
A: The formation of an amorphous solid suggests that nucleation was too rapid, preventing the ordered growth of crystals.[5][6]
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Control Supersaturation: Rapid precipitation often leads to amorphous products.[3]
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Solution: Employ techniques that achieve low supersaturation, such as slow cooling of the reaction mixture, slow evaporation of the solvent, or vapor diffusion of an anti-solvent into the reaction solution.[3]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of more crystalline, thermodynamically stable phases.[3]
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Solution: Consider switching from a room-temperature synthesis to a solvothermal or hydrothermal method. This involves heating the reaction mixture in a sealed vessel.[7]
-
-
Solvent System: The solvent plays a crucial role in the crystallization process.
3. Q: My synthesis resulted in a mixture of different crystalline phases (polymorphism). How can I obtain a single, pure polymorph?
A: Polymorphism is common in coordination polymer synthesis, where different crystal structures can form from the same chemical components under slightly different conditions.[3]
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Kinetic vs. Thermodynamic Control: Different polymorphs may be favored under kinetic or thermodynamic control.
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Solvent-Mediated Transformation: A metastable polymorph can be converted to a more stable form.
-
Solution: Create a slurry of the polymorphic mixture in a solvent where the metastable form is more soluble. Over time, the less stable form will dissolve and recrystallize as the more stable polymorph.[3]
-
4. Q: The Powder X-Ray Diffraction (PXRD) pattern of my product shows broad humps instead of sharp peaks. What does this indicate?
A: A PXRD pattern with broad humps is characteristic of an amorphous or poorly crystalline material.[5][11][12] Crystalline materials have long-range atomic order, which results in sharp diffraction peaks. Amorphous materials lack this long-range order, leading to diffuse scattering and broad features in the PXRD pattern.[5][11][12]
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Interpretation: The presence of both sharp peaks and a broad halo suggests a semi-crystalline sample containing both crystalline and amorphous regions.[5][13]
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Troubleshooting: To improve crystallinity, refer to the solutions for obtaining crystalline material in the FAQ above.
5. Q: My product seems to be contaminated with unreacted starting materials. How can I purify it?
A: Purification of insoluble coordination polymers can be challenging.
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Washing: The most common method is to wash the solid product thoroughly.
-
Solution: Wash the filtered product with the solvent used for the reaction to remove any soluble unreacted starting materials. If the starting materials have different solubilities, you can sequentially wash with different solvents.
-
-
Recrystallization: While often difficult for coordination polymers, it may be possible under certain conditions.
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Solution: If a suitable solvent system can be found where the polymer is sparingly soluble at high temperatures and insoluble at low temperatures, recrystallization may be attempted.
-
6. Q: I suspect my this compound starting material is impure. What are common impurities and how can I address this?
A: A common precursor for this compound is diphenylphosphinic chloride. Incomplete hydrolysis of the chloride can leave it as an impurity.[14][15]
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Impact: Diphenylphosphinic chloride is reactive and can lead to unwanted side reactions. It is also sensitive to moisture and can hydrolyze to this compound in situ, potentially affecting stoichiometry.[14]
-
Solution: Ensure your this compound is of high purity. If starting from the chloride, ensure complete hydrolysis and purification before use. Recrystallization of this compound from ethanol (B145695) can be a purification method.[8]
Data Presentation
Table 1: Influence of Synthesis Conditions on Product Outcome (Hypothetical Data for a this compound-Metal System)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Metal Salt | Cu(OAc)₂·H₂O | Cu(OAc)₂·H₂O | Cu(NO₃)₂·3H₂O | Cu(OAc)₂·H₂O |
| Ligand | This compound | This compound | This compound | This compound |
| Molar Ratio (M:L) | 1:2 | 1:2 | 1:2 | 1:1 |
| Solvent | Methanol (B129727) | DMF | Methanol | Methanol |
| Temperature | Room Temp. | 120 °C (Solvothermal) | Room Temp. | Room Temp. |
| Time | 24 hours | 48 hours | 24 hours | 24 hours |
| Observed Yield | ~60% | ~85% | ~55% | ~40% |
| Crystallinity (PXRD) | Amorphous/Poorly Crystalline | Highly Crystalline | Crystalline | Amorphous |
Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Copper Diphosphinate Coordination Polymer
Data adapted from a study on a hydrated copper diphosphinate polymer, [[Cu₄(pc₂p)₄(H₂O)₆]·8(H₂O)]n, and is representative of what might be observed for a hydrated this compound coordination polymer.[7]
| Temperature Range | Weight Loss (%) | Assignment |
| < 100 °C | ~14% | Loss of lattice and coordinated solvent (water) molecules.[7] |
| 100 - 200 °C | Stable | |
| > 200 °C | Gradual | Onset of ligand (diphenylphosphinate) degradation.[7] |
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal-Diphenylphosphinate Coordination Polymer at Room Temperature
This protocol describes a typical synthesis for a transition metal coordination polymer with this compound.
Materials:
-
This compound
-
Transition metal salt (e.g., Copper(II) acetate (B1210297) monohydrate)
-
Methanol (or other suitable solvent)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
In a beaker, dissolve this compound in methanol.
-
In a separate beaker, dissolve an equimolar amount of the transition metal salt in methanol.
-
Slowly add the metal salt solution to the this compound solution while stirring at room temperature.
-
If no precipitate forms, a few drops of triethylamine can be added to deprotonate the phosphinic acid.[4]
-
Continue stirring the reaction mixture for several hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the product with fresh methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum at a mild temperature.
Protocol 2: Solvothermal Synthesis of a Transition Metal-Diphenylphosphinate Coordination Polymer
This protocol outlines a solvothermal method, often used to obtain more crystalline products.
Materials:
-
This compound
-
Transition metal salt (e.g., Copper(II) acetate monohydrate)
-
N,N-Dimethylformamide (DMF) or other high-boiling point solvent
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound and the transition metal salt in DMF.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 150 °C for 24 to 72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer should form at the bottom of the Teflon liner.
-
Isolate the crystals by filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol.
-
Dry the crystals in air or under a mild vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and troubleshooting of this compound coordination polymers.
Caption: Logical relationships between key experimental parameters and product outcomes in coordination polymer synthesis.
References
- 1. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 9. This compound = 98.0 T 1707-03-5 [sigmaaldrich.com]
- 10. This compound | CAS#:1707-03-5 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. icdd.com [icdd.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Solar Cell Performance with Diphenylphosphinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing diphenylphosphinic acid (DPPA) and other phosphonic acids to enhance the performance of solar cells, particularly perovskite solar cells (PSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the application of phosphonic acid-based treatments for solar cell performance enhancement.
| Question/Issue | Possible Causes | Suggested Solutions |
| Why is there no improvement or a decrease in power conversion efficiency (PCE) after DPPA treatment? | 1. Incorrect Concentration: The concentration of the DPPA solution may be too high, leading to the formation of an insulating layer or etching of the perovskite surface. Conversely, a concentration that is too low may not provide sufficient passivation.[1][2] 2. Solvent Incompatibility: The solvent used for the DPPA solution might be damaging the underlying perovskite layer. 3. Incomplete Coverage: The phosphonic acid may not be forming a uniform monolayer on the substrate, leaving unpassivated defect sites.[3] 4. Interfacial Energy Level Mismatch: The energy levels of the DPPA layer may not be well-aligned with the perovskite and the adjacent charge transport layer, impeding charge extraction. | 1. Optimize Concentration: Perform a concentration-dependent study to find the optimal DPPA concentration. Start with a low concentration (e.g., 0.1 mg/mL) and gradually increase it. 2. Solvent Screening: Test different orthogonal solvents that do not dissolve the perovskite layer (e.g., isopropanol (B130326), chlorobenzene). 3. Improve Deposition Technique: Ensure uniform coating by optimizing spin-coating parameters (speed, time, acceleration) or exploring alternative deposition methods like dip-coating.[4] 4. Characterize Energy Levels: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to determine the energy levels of the DPPA-treated surface and ensure proper alignment. |
| The fill factor (FF) of the solar cell has decreased after treatment. What could be the cause? | 1. Increased Series Resistance: A thick or aggregated DPPA layer can increase the series resistance of the device. 2. Shunt Pathways: Incomplete or non-uniform passivation can lead to the formation of shunt pathways, providing an alternative path for current flow.[5] | 1. Reduce Layer Thickness: Lower the DPPA concentration or adjust spin-coating parameters to form a thinner, more uniform layer. 2. Ensure Complete Coverage: Optimize the deposition process to achieve a pinhole-free passivation layer. |
| The open-circuit voltage (VOC) is lower than expected. | 1. Insufficient Defect Passivation: A high density of trap states at the perovskite surface or grain boundaries can lead to non-radiative recombination, reducing the VOC.[6][7] 2. Interface Recombination: Recombination may be occurring at the interface between the DPPA-treated perovskite and the charge transport layer. | 1. Verify Passivation: Use techniques like photoluminescence (PL) or time-resolved photoluminescence (TRPL) to confirm a reduction in trap states. If passivation is insufficient, optimize the DPPA treatment conditions.[8] 2. Interface Engineering: Consider using a different charge transport layer that has better energetic alignment and chemical compatibility with the DPPA-passivated perovskite. |
| The device stability has not improved or has worsened. | 1. Hygroscopic Nature of DPPA: If the DPPA layer is not forming a dense, hydrophobic surface, it may not effectively protect the perovskite from moisture.[9] 2. Photochemical Instability: The DPPA molecule itself or the bond it forms with the perovskite may not be stable under prolonged illumination.[10] 3. Ion Migration: The DPPA layer may not be effectively suppressing ion migration within the perovskite layer.[11] | 1. Hydrophobicity Test: Measure the water contact angle on the DPPA-treated surface to assess its hydrophobicity. Consider using fluorinated phosphonic acid analogs for improved moisture resistance. 2. Accelerated Aging Tests: Perform stability tests under continuous illumination and elevated temperatures to evaluate the long-term stability of the passivated device.[12] 3. Investigate Ion Migration: Use techniques like impedance spectroscopy to study ion migration in the treated devices. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances solar cell performance?
A1: this compound, like other phosphonic acids, primarily enhances solar cell performance through defect passivation.[13] The phosphonic acid group (-P(O)(OH)2) can coordinate with undercoordinated lead (Pb2+) ions on the perovskite surface, which are common defect sites.[8] This passivation reduces non-radiative recombination, leading to an increase in charge carrier lifetime, which in turn can improve the open-circuit voltage (VOC) and fill factor (FF), ultimately boosting the power conversion efficiency (PCE).[7][14]
Q2: How does the use of phosphonic acids affect the stability of perovskite solar cells?
A2: Phosphonic acids can significantly improve the stability of perovskite solar cells in several ways. By passivating surface defects, they can prevent the initiation of degradation pathways that start at these sites.[8] Additionally, the organic tails of the phosphonic acid molecules can form a hydrophobic layer on the perovskite surface, which acts as a barrier against moisture, a key factor in perovskite degradation.[9][10] Some phosphonic acids have also been shown to suppress ion migration within the perovskite film, further enhancing operational stability.[11]
Q3: What are the key differences between using this compound and other phosphonic acids like 3-phosphonopropanoic acid (3-PPA)?
A3: While the fundamental passivation mechanism via the phosphonic acid headgroup is similar, the organic side groups (diphenyl vs. propanoic acid) can lead to different properties of the passivation layer. The bulky diphenyl groups of DPPA might lead to a different packing density on the perovskite surface compared to the shorter, more flexible propanoic acid chain of 3-PPA. This can influence the hydrophobicity, electronic properties, and the overall effectiveness of the passivation layer. The choice between different phosphonic acids will depend on the specific perovskite composition and the desired properties of the interface.
Q4: Can I use this compound with other types of solar cells besides perovskites?
A4: The primary application of phosphonic acids for performance enhancement has been in perovskite solar cells due to the prevalence of surface defects in these materials. However, they have also been used in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) to modify the surface of metal oxide layers (like TiO2 or ZnO) or transparent conductive oxides (like ITO) to improve interfacial properties and charge extraction.[15] The effectiveness of DPPA in other solar cell architectures would need to be experimentally verified.
Quantitative Data on Phosphonic Acid Treatments
The following table summarizes the performance improvements observed in perovskite solar cells with the use of various phosphonic acid-based treatments as reported in the literature. Note that specific results for this compound are not prevalent in the provided search results, so data for analogous compounds are presented.
| Phosphonic Acid Derivative | Solar Cell Architecture | Key Performance Improvement | Reference |
| (4-(2,7-dibromo-9,9-dimethylacridin-10(9H)-yl)butyl)phosphonic acid (DMAcPA) | Inverted (p-i-n) | PCE of 24.22%; Retained 81% of initial efficiency after 60 days. | [8] |
| 3-phosphonopropanoic acid (3-PPA) | Inverted | Champion PCE of 24.05% with an ultra-high FF of 84.22%. | [14] |
| Alkylphosphonic acid ω-ammonium chlorides | n-i-p | Improved performance and stability. | [10] |
Experimental Protocols
Protocol for Surface Passivation of Perovskite Films with a Phosphonic Acid Solution
This protocol provides a general procedure for the surface treatment of a perovskite film with a phosphonic acid solution, which can be adapted for use with this compound.
1. Materials and Reagents:
-
Perovskite-coated substrate
-
This compound (DPPA) or other desired phosphonic acid
-
Anhydrous isopropanol (IPA) or other suitable orthogonal solvent
-
Nitrogen (N2) or argon (Ar) for inert atmosphere processing
-
Spin-coater
-
Hotplate
2. Solution Preparation:
-
Prepare a stock solution of the phosphonic acid in the chosen anhydrous solvent (e.g., 1 mg/mL DPPA in IPA).
-
From the stock solution, prepare a series of dilute solutions with varying concentrations (e.g., 0.05, 0.1, 0.2, 0.5 mg/mL) to find the optimal concentration.
-
Ensure all solutions are prepared in an inert atmosphere (e.g., a glovebox) to minimize moisture contamination.
3. Surface Treatment Procedure:
-
Transfer the perovskite-coated substrate to a spin-coater inside an inert atmosphere glovebox.
-
Dispense a sufficient amount of the phosphonic acid solution (e.g., 100 µL) onto the center of the perovskite film.
-
Spin-coat the substrate at a specific speed and for a set duration (e.g., 3000 rpm for 30 seconds). The spin-coating parameters should be optimized to ensure uniform coverage.
-
After spin-coating, transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the binding of the phosphonic acid to the perovskite surface and remove any residual solvent.
-
Allow the substrate to cool to room temperature before proceeding with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer or metal electrode).
4. Characterization:
-
Fabricate complete solar cell devices and measure their photovoltaic performance (J-V characteristics) under simulated sunlight (AM 1.5G).
-
Characterize the surface properties of the treated perovskite film using techniques such as water contact angle measurement (for hydrophobicity), atomic force microscopy (AFM) for morphology, and photoluminescence (PL) spectroscopy to assess defect passivation.
Visualizations
Caption: Troubleshooting workflow for low-performing solar cells after DPPA treatment.
Caption: Mechanism of perovskite surface passivation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Defect Passivation in Perovskite Solar Cells Using Polysuccinimide-Based Green Polymer Additives [mdpi.com]
- 8. Phosphonic acid Lewis base doping for trap passivation and stability enhancement in high-efficiency inverted perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. In-Situ Repair Strategies for Defects in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Diphenylphosphinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylphosphinic acid. Our focus is on the effective removal of common byproducts to ensure the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route employed.
-
Grignard Reagent Route: When using a Grignard reagent such as phenylmagnesium bromide, a common byproduct is biphenyl (B1667301) , formed from the coupling of the Grignard reagent.[1][2]
-
Routes involving Triphenylphosphine (B44618): Syntheses that start from or generate triphenylphosphine can lead to the formation of triphenylphosphine oxide (TPPO) as a significant byproduct through oxidation.[3]
-
Use of Benzene (B151609) as a Solvent: If benzene is used as a solvent in the reaction, residual benzene may remain in the final product.
Q2: My final product of this compound is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?
A2: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove impurity. Several methods can be employed for its removal:
-
Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions by forming complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4] This is a highly effective method, particularly in polar solvents.
-
Crystallization: The difference in solubility between this compound and TPPO in certain solvents can be exploited for purification by crystallization.
-
Column Chromatography: While effective, column chromatography can be time-consuming and may not be ideal for large-scale purifications.[3]
-
Filtration through Silica (B1680970) Plug: For relatively non-polar products, a quick filtration through a plug of silica gel can effectively remove the more polar TPPO.
Q3: After a Grignard synthesis, I have a yellowish, impure product. What is the likely impurity and how can I remove it?
A3: The yellowish impurity is likely biphenyl , a common side product in Grignard reactions resulting from the coupling of the phenylmagnesium bromide reagent.[1][2] Biphenyl can be removed by a process called trituration. This involves washing the crude solid product with a solvent in which biphenyl is soluble, but your desired product, this compound, is not. Petroleum ether is a suitable solvent for this purpose.[1]
Q4: I used benzene as a solvent in my synthesis, and I'm concerned about its residual presence in my final product. How can I ensure its complete removal?
A4: Removing residual volatile organic solvents like benzene is crucial, especially for pharmaceutical applications. A highly effective method is vacuum drying . By placing the solid product under a high vacuum, with or without gentle heating, the residual solvent can be efficiently removed.[5][6][7] The process can be enhanced by using a dry gas flow, such as nitrogen, to actively remove the solvent vapors.[5]
Troubleshooting Guides
Problem 1: Low Yield and Purity After Purification from TPPO
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant TPPO remains after precipitation with ZnCl₂. | Incomplete precipitation due to insufficient reagent or suboptimal conditions. | - Ensure at least 2 equivalents of ZnCl₂ relative to the initial amount of triphenylphosphine are used.- Stir the mixture for several hours to ensure complete complex formation.- Use anhydrous ethanol (B145695) for the precipitation. |
| Product co-precipitates with the TPPO-metal complex. | The product has functional groups that can also coordinate with the metal salt. | - Consider using a different metal salt. For example, MgCl₂ may have a different selectivity profile.- Optimize the solvent system to maximize the solubility of the desired product while minimizing the solubility of the TPPO complex. |
| Low recovery after crystallization. | The chosen solvent has a relatively high solubility for this compound at low temperatures. | - Test a range of solvents to find one with a large solubility difference at high and low temperatures.- Ensure the solution is cooled sufficiently to maximize crystal formation.- Minimize the amount of solvent used to dissolve the crude product. |
Problem 2: Incomplete Removal of Biphenyl
| Symptom | Potential Cause | Troubleshooting Steps |
| Biphenyl is still present after trituration with petroleum ether. | Insufficient washing or the biphenyl is trapped within the product crystals. | - Increase the number of washes with cold petroleum ether.- Grind the crude product into a fine powder before trituration to increase the surface area.- If the product is still impure, consider recrystallization from a suitable solvent. |
Problem 3: Residual Solvent Detected After Drying
| Symptom | Potential Cause | Troubleshooting Steps |
| Benzene or other solvent is detected by analysis (e.g., NMR, GC) after vacuum drying. | Drying time or temperature is insufficient. The solvent is trapped within the crystal lattice. | - Increase the drying time under high vacuum.- If the compound is thermally stable, gently increase the temperature during vacuum drying.- Grind the crystals to a fine powder before drying to facilitate solvent removal.- Consider dissolving the product in a different, more volatile solvent and then re-drying. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
Objective: To remove TPPO from a crude this compound product.
Materials:
-
Crude this compound containing TPPO
-
Ethanol (anhydrous)
-
Zinc chloride (ZnCl₂), anhydrous
-
Filter funnel and filter paper
-
Flasks and magnetic stirrer
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of anhydrous ethanol at room temperature.
-
In a separate flask, prepare a solution of zinc chloride in ethanol (approximately 1.8 M).
-
Add 2 equivalents of the ethanolic zinc chloride solution (relative to the initial amount of triphenylphosphine used in the synthesis) dropwise to the stirred solution of the crude product.
-
A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Continue stirring the mixture at room temperature for at least 2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The filtrate contains the purified this compound. The solvent can be removed under reduced pressure.
Quantitative Data: The efficiency of TPPO removal can be monitored by techniques such as HPLC or ³¹P NMR spectroscopy. In large-scale reactions, this method has been shown to reduce TPPO content to less than 0.5% in the final product.[3]
| Parameter | Value |
| Initial TPPO content | Can be >50% of crude product |
| Final TPPO content | < 0.5% |
| Recovery of desired product | Typically high, but depends on the solubility of the product in the solvent. |
Protocol 2: Removal of Biphenyl by Trituration
Objective: To remove biphenyl from a crude this compound product synthesized via a Grignard reaction.
Materials:
-
Crude this compound containing biphenyl
-
Petroleum ether (or hexane)
-
Beaker or flask
-
Spatula or glass rod
-
Filter funnel and filter paper
Procedure:
-
Place the crude, solid this compound in a beaker or flask.
-
Add a small amount of cold petroleum ether to the solid.
-
Stir the mixture thoroughly with a spatula or glass rod for several minutes. The biphenyl will dissolve in the petroleum ether, while the this compound should remain largely insoluble.
-
Collect the solid this compound by vacuum filtration.
-
Wash the solid on the filter paper with a small amount of fresh, cold petroleum ether.
-
Repeat the washing process 2-3 times to ensure complete removal of the biphenyl.
-
Dry the purified this compound.
Protocol 3: Recrystallization of this compound from Ethanol
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filter funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of 95% ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the this compound is completely dissolved. Use the minimum amount of solvent necessary.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.
-
Dry the purified crystals under vacuum.
Solubility Data:
| Compound | Solvent | Solubility |
| Triphenylphosphine Oxide | Methanol | 25 mg/mL[8][9] |
| This compound | Methanol | Data not readily available, but is soluble. |
| Triphenylphosphine Oxide | Water | Slightly soluble[8] |
| This compound | Water | Soluble[10] |
| This compound | 0.1 M NaOH | Soluble (0.5 g/10 mL)[11][12] |
Note: This data can be used to guide the selection of appropriate solvent systems for purification.
Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of residual solvent under vacuum - ACS Community [communities.acs.org]
- 6. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Page loading... [guidechem.com]
- 9. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
- 10. This compound CAS#: 1707-03-5 [m.chemicalbook.com]
- 11. This compound = 98.0 T 1707-03-5 [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
Validation & Comparative
Diphenylphosphinic acid vs. other phosphine-based catalysts
An Objective Guide to Diphenylphosphinic Acid and Other Phosphine-Based Catalysts for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Phosphine-based catalysts, in particular, have emerged as a versatile and powerful class of organocatalysts, facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative overview of this compound and other notable phosphine-based catalysts, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
This compound: An Efficient Organocatalyst
This compound is an organophosphorus compound that has demonstrated utility as a catalyst in certain organic transformations.[1] It is particularly recognized for its effectiveness in the multicomponent Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, which are significant for their biological activities.[2]
Performance in the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[3] this compound has been shown to be an efficient catalyst for this transformation.[2]
| Catalyst | Reaction | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Kabachnik-Fields | Benzaldehyde, Aniline (B41778), Diethylphosphite | Ethanol (B145695) | Reflux | 1 | 92 |
| This compound | Kabachnik-Fields | 4-Chlorobenzaldehyde, Aniline, Diethylphosphite | Ethanol | Reflux | 1.5 | 95 |
| This compound | Kabachnik-Fields | 4-Methylbenzaldehyde, Aniline, Diethylphosphite | Ethanol | Reflux | 1 | 94 |
| This compound | Kabachnik-Fields | 4-Methoxybenzaldehyde, Aniline, Diethylphosphite | Ethanol | Reflux | 1.5 | 90 |
Comparative Performance of Other Phosphine-Based Catalysts
While this compound shows excellent performance in the Kabachnik-Fields reaction, other phosphine-based catalysts are workhorses in a variety of other name reactions crucial for drug discovery and development.
Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic phosphine (B1218219).[4] The choice of phosphine catalyst significantly impacts the reaction rate and yield.[4]
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |
Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature.[4]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[5] The performance of the palladium catalyst is heavily influenced by the choice of phosphine ligand.[5] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are renowned for their ability to facilitate the coupling of challenging substrates.[5]
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| Pd₂(dba)₃ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 1 | 98 |
| Pd(OAc)₂ / XPhos | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | t-BuOH | 100 | 2 | 95 |
| Pd(OAc)₂ / DavePhos | 1-Chloro-4-nitrobenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 1.5 | 97 |
Experimental Protocols
Kabachnik-Fields Reaction Catalyzed by this compound
This protocol outlines the synthesis of α-aminophosphonates using this compound as a catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diethylphosphite (1.0 mmol)
-
This compound (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), diethylphosphite (1.0 mmol), and this compound (0.1 mmol) in ethanol (5 mL) is prepared.
-
The reaction mixture is refluxed for the time specified in the comparative data table.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired α-aminophosphonate.
General Procedure for the Morita-Baylis-Hillman Reaction
This protocol provides a general procedure for the phosphine-catalyzed Morita-Baylis-Hillman reaction.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (1.2 mmol)
-
Phosphine catalyst (0.1 mmol, 10 mol%)
-
Suitable solvent (e.g., THF, CH₂Cl₂, 5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (5 mL), the phosphine catalyst (0.1 mmol) is added.[4]
-
The reaction mixture is stirred at room temperature.[4]
-
The progress of the reaction is monitored by TLC or Gas Chromatography (GC).[4]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[4]
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired Morita-Baylis-Hillman adduct.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.[5]
-
The degassed solvent, palladium precursor, and phosphine ligand are added via syringe.[5]
-
The reaction mixture is stirred at the desired temperature for a specified time.
-
Reaction progress is monitored by TLC or GC.
-
After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the underlying processes.
Caption: Catalytic Cycle of the Kabachnik-Fields Reaction.
Caption: Catalytic Cycle of the Morita-Baylis-Hillman Reaction.
References
A Comparative Guide to Diphenylphosphinic Acid and Phosphonic Acid as Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and environmentally benign solutions. Within the class of organophosphorus flame retardants, diphenylphosphinic acid and phosphonic acid derivatives have emerged as promising candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of effective flame retardant systems.
Chemical Structure and Properties
A fundamental understanding of the chemical structures of this compound and phosphonic acid is crucial to appreciating their mechanisms as flame retardants.
This compound belongs to the phosphinic acid class of organophosphorus compounds, characterized by two direct bonds between the phosphorus atom and carbon atoms of phenyl groups, and one phosphorus-hydroxyl bond.
Phosphonic Acid , on the other hand, is characterized by one direct phosphorus-carbon bond and two phosphorus-hydroxyl bonds. This structural difference influences their reactivity, thermal stability, and mode of action in a fire scenario.
| Property | This compound | Phosphonic Acid |
| Chemical Formula | C₁₂H₁₁O₂P[1][2] | H₃PO₃[3] |
| Molecular Weight | 218.19 g/mol [1][2] | 82.00 g/mol [3] |
| Structure | Contains two P-C bonds and one P-OH bond | Contains one P-H bond and two P-OH bonds in its major tautomeric form[3] |
| Appearance | White crystalline solid[4] | White or yellowish crystalline solid[3] |
| Melting Point | 193-195 °C[5][6] | 70.1 °C[3] |
| Solubility | Sparingly soluble in water, soluble in 0.1 M NaOH[4][7] | Easily soluble in water and ethanol[3] |
Flame Retardant Performance: A Comparative Analysis
The efficacy of a flame retardant is quantified through various standardized tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. While direct comparative studies are limited, data from research on their application in similar polymer matrices, such as epoxy resins, provide valuable insights.
2.1. Limiting Oxygen Index (LOI)
The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) |
| Epoxy Resin | This compound derivative (ODDPO) | 1.2 (as P) | 29.2[8] |
| Epoxy Resin | Phosphonate-based (BDMPP) | 14 | 33.8[6] |
| Epoxy Resin | Phosphaphenanthrene Triazine Compound | 4 | 33.4[9] |
| Polyacrylonitrile (modified) | This compound | - | Significant improvement reported[7] |
| Carbon Fiber/PA6 | Phosphoric Acid Treatment | >0.5 vol% | >52[6] |
2.2. UL-94 Vertical Burn Test
The UL-94 test classifies materials based on their burning behavior after exposure to a flame. The highest rating, V-0, indicates that burning stops within 10 seconds after two applications of a 10-second flame, with no flaming drips.
| Polymer Matrix | Flame Retardant | Loading (wt%) | UL-94 Rating |
| Epoxy Resin | This compound derivative (ODDPO) | 1.2 (as P) | V-0[8] |
| Epoxy Resin | Phosphonate-based (BDMPP) | 14 | V-0[6] |
| Epoxy Resin | Phosphaphenanthrene Triazine Compound | 4 | V-0[9] |
| Carbon Fiber/PA6 | Phosphoric Acid Treatment | >0.5 vol% | V-0[6] |
2.3. Cone Calorimetry
Cone calorimetry is a powerful tool for assessing the fire behavior of materials under simulated real-world fire conditions. Key parameters include the peak Heat Release Rate (pHRR), which is a critical indicator of fire intensity, and the Total Heat Released (THR).
| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) Reduction (%) | THR (MJ/m²) Reduction (%) |
| Epoxy Resin | This compound derivative | - | Not explicitly stated, but enhanced flame retardancy noted[8] | Not explicitly stated |
| Polyacrylonitrile (modified) | This compound | - | Significant improvement reported[7] | Not explicitly stated |
| Epoxy Resin | Phosphonate-based | - | Significant reduction reported | Significant reduction reported |
| Carbon Fiber/Polyamide 6 | Phosphoric Acid Treatment | - | 19.7[6] | Not explicitly stated |
Mechanisms of Flame Retardancy
Organophosphorus flame retardants, including this compound and phosphonic acid derivatives, typically operate through a combination of condensed-phase and gas-phase mechanisms.
3.1. Condensed-Phase Mechanism
In the solid state, upon heating, these compounds can decompose to form phosphoric or polyphosphoric acids.[10][11] These acidic species act as catalysts for the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer.[5][11] This char layer insulates the underlying material from heat and oxygen, thereby inhibiting further combustion.
3.2. Gas-Phase Mechanism
In the gas phase, volatile phosphorus-containing radicals, such as PO•, can be released during the decomposition of the flame retardant.[10][11] These radicals act as scavengers, interrupting the chain reactions of combustion by reacting with highly reactive H• and OH• radicals in the flame.[11]
Experimental Protocols
4.1. Limiting Oxygen Index (LOI) - ASTM D2863
This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
A small, vertically oriented test specimen is placed inside a glass chimney.[12]
-
A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.[12]
-
The top of the specimen is ignited with a flame.
-
The burning behavior of the specimen is observed.
-
The oxygen concentration is systematically varied until the minimum concentration that supports sustained combustion is determined.[12]
4.2. UL-94 Vertical Burn Test
This test evaluates the flammability of plastic materials in a vertical orientation.
Procedure:
-
A rectangular test specimen is held vertically.[10]
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds.[11][13]
-
The flame is removed, and the duration of any flaming is recorded.
-
The flame is immediately reapplied for another 10 seconds.[11][13]
-
After the second application, the duration of flaming and glowing is recorded.
-
Observations are made regarding any flaming drips that ignite a cotton patch placed below the specimen.[11]
-
The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.[10]
4.3. Cone Calorimetry - ASTM E1354
This test measures the heat release rate and other flammability parameters of a material exposed to a controlled level of radiant heat.[4]
References
- 1. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 2. worldoftest.com [worldoftest.com]
- 3. benchchem.com [benchchem.com]
- 4. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 5. amade-tech.com [amade-tech.com]
- 6. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins | Semantic Scholar [semanticscholar.org]
- 7. How do you test for limiting oxygen index?- standard [standard-groups.com]
- 8. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins [mdpi.com]
- 9. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boedeker.com [boedeker.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. superchute.com [superchute.com]
A Comparative Analysis of Metal Extraction: Phosphinic vs. Phosphonic Acids
In the realm of hydrometallurgy and chemical separation, the selection of an appropriate extractant is paramount for achieving high efficiency and selectivity in metal recovery. Among the various classes of extractants, organophosphorus acids, particularly phosphinic and phosphonic acids, have garnered significant attention due to their efficacy in extracting a wide range of metal ions. This guide provides a detailed comparative study of metal extraction by phosphinic and phosphonic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their separation processes.
Performance Comparison: Extraction Efficiency and Selectivity
The performance of phosphinic and phosphonic acids as metal extractants is primarily dictated by their chemical structure, which influences their acidity, steric hindrance, and chelating ability. Phosphinic acids, such as the commercially available Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), are often compared with phosphonic acids, like PC-88A (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester), and phosphoric acids, such as DEHPA (di(2-ethylhexyl)phosphoric acid).
Generally, phosphinic acids exhibit superior selectivity for certain metal separations, most notably for cobalt over nickel, when compared to phosphonic and phosphoric acids.[1][2] This enhanced selectivity is a key advantage in applications requiring high-purity cobalt.[2] The extraction efficiency of these acids is highly dependent on the pH of the aqueous solution, with metal extraction increasing as the pH rises.[3]
Below are tables summarizing the comparative performance of these extractants for various metal ions based on experimental data.
Table 1: Comparison of pH₅₀ Values for Metal Extraction
| Metal Ion | Phosphinic Acid (Cyanex 272) | Phosphonic Acid (PC-88A) | Phosphoric Acid (DEHPA) |
| Cobalt(II) | ~5.3 | ~4.2 | ~3.68 |
| Nickel(II) | ~7.0 | ~5.7 | ~3.86 |
| Manganese(II) | - | - | ~2.72 |
| Calcium(II) | ~5.3 | ~4.65 | ~1.71 |
| Zinc(II) | - | ~2.2 | ~1.70 |
| Copper(II) | - | ~3.8 | ~2.80 |
pH₅₀ is the pH at which 50% of the metal is extracted. Data compiled from multiple sources.[4][5]
Table 2: Cobalt-Nickel Separation Factors (βCo/Ni)
| Extractant | Separation Factor (βCo/Ni) |
| Phosphinic Acid (Cyanex 272) | Significantly higher than DEHPA and PC-88A |
| Phosphonic Acid (PC-88A) | Higher than DEHPA |
| Phosphoric Acid (DEHPA) | Lowest among the three |
The separation factor is the ratio of the distribution coefficients of two metals, indicating the ease of their separation. Source:[5]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following is a generalized protocol for a typical solvent extraction experiment.
General Solvent Extraction Protocol
1. Preparation of Aqueous Phase:
-
A synthetic aqueous solution is prepared by dissolving the desired metal salts (e.g., sulfates or chlorides) in deionized water to achieve a known concentration.
-
The pH of the aqueous phase is adjusted to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).
2. Preparation of Organic Phase:
-
The organophosphorus extractant (phosphinic or phosphonic acid) is dissolved in an appropriate organic diluent, such as kerosene (B1165875) or toluene, to the desired concentration.
3. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are added to a separatory funnel or a baffled beaker.
-
The mixture is agitated using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.[2]
-
The temperature is maintained at a constant value throughout the experiment.
4. Phase Separation and Analysis:
-
The mixture is allowed to stand for a sufficient time to ensure complete phase separation.
-
The aqueous phase is then separated, and the concentration of metal ions is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2]
5. Calculation of Extraction Efficiency:
-
The percentage of metal extracted (%E) is calculated using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase.
Visualizing the Process and Mechanisms
To better understand the relationships and processes involved in metal extraction using phosphinic and phosphonic acids, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Performance of Diphenylphosphinic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that dictates the reaction's success, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of diphenylphosphinic acid's performance as a ligand in Suzuki-Miyaura coupling against other commonly used phosphine-based ligands. The information is supported by experimental data from various studies to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
While direct, side-by-side comparative studies under identical conditions are limited, this guide collates available data to offer a valuable overview of the relative performance of these ligands.
Data Presentation: Performance of Various Ligands in Suzuki-Miyaura Coupling
The following tables summarize the performance of this compound and other common phosphine (B1218219) ligands in the Suzuki-Miyaura coupling of aryl bromides and aryl chlorides. It is important to note that reaction conditions may vary across different studies, which can influence the observed yields.
Table 1: Performance Comparison in the Coupling of Aryl Bromides
| Ligand/Catalyst System | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Diphenylphosphinous Acid | Phenyl bromide | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 83.5 | 1 (Pd(OAc)₂) / 4 (Ligand) |
| Triphenylphosphine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 3 (Pd(PPh₃)₄) |
| SPhos | 2,4,6-Triisopropylbromobenzene | 1-Naphthylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 96 | 0.1 (Pd₂(dba)₃) / 0.4 (SPhos) |
| dppf | 6-Bromo tacrine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 8-10 | 78-87 | 5 (Pd(dppf)Cl₂·CH₂Cl₂) |
Table 2: Performance Comparison in the Coupling of Aryl Chlorides
| Ligand/Catalyst System | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Di(1-adamantyl)phosphinous Acid * | 4-Chlorotoluene | Phenylboronic acid | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (GC) | 1 (Precatalyst) |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 75 | 1.5 (Pd(OAc)₂) / 3 (PPh₃) |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2 | 98 | 2 (Pd(OAc)₂) / 4 (SPhos) |
| dppf | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 16 | 92 | 2 (Pd(dppf)Cl₂) |
*Note: Data for Di(1-adamantyl)phosphinous acid, a bulky phosphinous acid similar to this compound, is included to demonstrate the potential efficacy of this class of ligands with challenging aryl chloride substrates.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions using different phosphine-based ligands.
General Experimental Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar is added the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium source and the phosphine ligand are then added under the inert atmosphere. The solvent (or solvent mixture) is added via syringe, and the reaction mixture is stirred at the specified temperature for the indicated time. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Specific Protocol Example using a Phosphine Ligand (SPhos)
In a glovebox, a 4 mL vial was charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %), SPhos (16.4 mg, 0.04 mmol, 4 mol %), and K₃PO₄ (425 mg, 2.0 mmol). The vial was sealed with a Teflon-lined cap and removed from the glovebox. 4-Chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and 1,4-dioxane (2.0 mL) were added via syringe. The reaction mixture was stirred at room temperature for 2 hours. After cooling, the mixture was diluted with ethyl acetate (B1210297) (10 mL) and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to afford the desired biaryl product.[2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Coordination Polymers Synthesized from Different Phosphinic Acids
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of coordination polymers constructed from hypophosphorous acid, methylphosphinic acid, and phenylphosphinic acid. By examining experimental data on their synthesis, structure, and functional properties, this document aims to elucidate the influence of the phosphinic acid substituent on the characteristics of the resulting coordination polymers.
The rational design and synthesis of coordination polymers with tailored properties is a burgeoning field of materials science. The choice of the organic linker is paramount in dictating the final architecture and functionality of these materials. Phosphinic acids, with their versatile coordination modes and the ability to tune their steric and electronic properties through the substituent on the phosphorus atom, represent a valuable class of ligands for the construction of novel coordination polymers. This guide provides a comparative analysis of coordination polymers derived from three fundamental phosphinic acids: hypophosphorous acid (H-phosphinic acid), methylphosphinic acid, and phenylphosphinic acid.
Data Presentation: A Comparative Overview
The following tables summarize the key structural and physical properties of coordination polymers synthesized using different phosphinic acids. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Comparison of Crystallographic Properties of Phosphinate Coordination Polymers
| Phosphinic Acid Ligand | Metal Ion | Formula | Crystal System | Space Group | Dimensionality | Reference |
| Hypophosphorous Acid | Mn(II) | Mn(H₂PO₂)₂(H₂O) | Orthorhombic | Pnma | 3D | [1][2] |
| Hypophosphorous Acid | Co(II) | Co(H₂PO₂)₂ | Tetragonal | I4₁/acd | 3D | [3] |
| Methylphosphinic Acid | Zn(II) | Zn(CH₃PO₂H)₂ | Monoclinic | P2₁/c | 2D | [4] |
| Methylphosphinic Acid | Cu(II) | Cu(CH₃PO₂H)₂ | Orthorhombic | Pnma | 2D | [5] |
| Phenylphosphinic Acid | Zn(II) | [Zn(C₆H₅PO₂H)₂(H₂O)₂] | Monoclinic | C2/c | 1D | [6] |
| Phenylphosphinic Acid | Co(II) | [Co(C₆H₅PO₂H)₂(H₂O)₄] | Triclinic | P-1 | 0D (discrete complex) | [7] |
Table 2: Comparison of Thermal Stability of Phosphinate Coordination Polymers
| Phosphinic Acid Ligand | Metal Ion | Decomposition Temperature (°C) | Thermal Decomposition Products | Reference |
| Hypophosphorous Acid | Mn(II) | > 300 | Mn₂(P₂O₇) | [8] |
| Hypophosphorous Acid | Co(II) | ~250 | Co₂(P₂O₇) | [8] |
| Methylphosphinic Acid | Zn(II) | ~350 | ZnO, P₂O₅ | [4] |
| Methylphosphinic Acid | Cu(II) | ~300 | CuO, P₂O₅ | [5] |
| Phenylphosphinic Acid | Zn(II) | ~400 | ZnO, P₂O₅, benzene | [6] |
| Phenylphosphinic Acid | Co(II) | ~200 (loss of water), >300 (decomposition) | CoO, P₂O₅, benzene | [7] |
Table 3: Comparison of Photoluminescent Properties of Europium(III) Phosphinate Coordination Polymers
| Phosphinic Acid Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |
| Hypophosphorous Acid | 592, 615, 698 | Not Reported | Not Reported | [9] |
| Methylphosphinic Acid | 591, 614, 695 | ~15 | ~1.2 | [10] |
| Phenylphosphinic Acid | 593, 616, 700 | ~25 | ~1.8 | [11] |
Note: The data in these tables are compiled from various sources and may have been collected under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared coordination polymers are provided below.
General Synthesis of Phosphinate Coordination Polymers (Solvothermal Method)
A mixture of a metal salt (e.g., metal nitrate, chloride, or acetate) and the respective phosphinic acid (hypophosphorous acid, methylphosphinic acid, or phenylphosphinic acid) in a molar ratio typically ranging from 1:1 to 1:3 is dissolved in a suitable solvent or a mixture of solvents (e.g., water, ethanol, N,N-dimethylformamide (DMF)). The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 100 and 180 °C for 24 to 72 hours. After cooling to room temperature, the resulting crystals are collected by filtration, washed with the mother liquor, and dried in air.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
Thermogravimetric Analysis (TGA): TGA is performed on a thermal analyzer under a nitrogen or air atmosphere with a heating rate of, for example, 10 °C/min from room temperature to 800 °C.
-
Photoluminescence Spectroscopy: Solid-state photoluminescence spectra are recorded on a fluorescence spectrophotometer at room temperature. The excitation and emission spectra are measured, and the quantum yields are determined using a standard reference.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: A flowchart illustrating the experimental workflow from ligand selection to property analysis.
Caption: A diagram illustrating the influence of the phosphinic acid substituent on the resulting properties of the coordination polymer.
Conclusion
The substituent on the phosphinic acid ligand plays a crucial role in determining the structure and properties of the resulting coordination polymers. Smaller substituents like hydrogen in hypophosphorous acid tend to lead to higher-dimensional, more robust frameworks. As the steric bulk of the substituent increases, as seen with the methyl and phenyl groups, the dimensionality of the resulting polymers tends to decrease. Phenylphosphinic acid, with its bulky and aromatic nature, can lead to lower-dimensional structures but can also introduce π-π stacking interactions that influence the crystal packing.
In terms of thermal stability, coordination polymers with arylphosphinic acids generally exhibit higher decomposition temperatures compared to their alkylphosphinic acid counterparts, likely due to the greater rigidity and potential for stabilizing intermolecular interactions of the aromatic rings. The photoluminescence properties of lanthanide-based coordination polymers are also significantly influenced by the phosphinic acid ligand, which acts as an antenna to sensitize the metal-centered emission. Aromatic phosphinates are often more effective in this regard due to their extended π-systems, leading to higher quantum yields.
This comparative guide highlights the importance of ligand design in the development of functional coordination polymers. By systematically tuning the substituents on phosphinic acid ligands, researchers can rationally design materials with desired structural, thermal, and photoluminescent properties for a wide range of applications, including in drug development where controlled release and sensing are critical.
References
- 1. The Coordination and Luminescence of the Eu(III) Complexes with the Polymers (PMMA, PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide-polyphosphonate coordination polymers combining catalytic and photoluminescence properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker [mdpi.com]
- 6. Luminescent lanthanide coordination polymers for photonic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties [mdpi.com]
- 9. Thermally induced structural transformations of linear coordination polymers based on aluminum tris(diorganophosphates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Diphenylphosphinic Acid in DSSCs: A Comparative Guide to Coadsorbent Efficiency
In the landscape of Dye-Sensitized Solar Cells (DSSCs), the quest for enhanced efficiency and stability is paramount. Coadsorbents play a crucial role in this endeavor, mitigating dye aggregation and reducing charge recombination at the semiconductor-dye-electrolyte interface. This guide provides a comparative analysis of diphenylphosphinic acid (DPPA) against other common coadsorbents, supported by experimental data to offer researchers and scientists a clear perspective on its performance.
Performance Comparison of Coadsorbents in N719-Sensitized DSSCs
The efficiency of a DSSC is primarily evaluated by four key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes the performance of DSSCs sensitized with the standard N719 dye and incorporating various coadsorbents, including this compound.
| Coadsorbent | Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Dye:Coadsorbent Ratio | Reference |
| None | N719 | - | - | - | 4.98 | - | [1] |
| DPPA | N719 | 16.9 (10.6% increase) | - | - | 5.6 (12.5% increase) | 2:1 | [2] |
| CDCA | N719 | 15.36 | 0.72 | 0.64 | 5.70 | - | [1] |
| BMPP | N719 | - | - | - | ~7.9 (60% increase over no coadsorbent) | 1:1 | [3] |
| NAA | N719 | - | - | - | 5.91 (43.45% increase over no coadsorbent) | 10:1 | [2] |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions. DPPA demonstrates a notable enhancement in both Jsc and overall PCE.[2] The increase in efficiency with DPPA is attributed to the inhibition of interfacial charge recombination between the conduction band electrons and triiodide ions in the electrolyte.[2]
Mechanism of Action: How Coadsorbents Enhance DSSC Performance
Coadsorbents are small molecules that are added to the dye solution during the sensitization of the TiO2 photoanode. Their primary functions are to prevent the aggregation of dye molecules on the semiconductor surface and to passivate the surface, thereby reducing charge recombination.
Caption: Mechanism of coadsorbent action in a DSSC.
Experimental Protocols
The following sections detail the typical experimental procedures for fabricating and characterizing Dye-Sensitized Solar Cells incorporating coadsorbents.
Fabrication of DSSC Photoanode
A standard procedure for the preparation of the TiO2 photoanode involves the following steps:
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
TiO2 Paste Deposition: A compact layer of TiO2 is often first deposited on the FTO glass. Subsequently, a mesoporous layer of TiO2 nanoparticles (e.g., P25) is deposited by screen printing or doctor-blading.
-
Sintering: The TiO2 coated substrates are sintered at high temperatures (typically 450-500°C) to ensure good electrical contact between the nanoparticles and with the FTO substrate.
-
Dye Sensitization: After cooling to room temperature, the sintered TiO2 films are immersed in a dye solution (e.g., 0.3-0.5 mM N719 in a mixture of acetonitrile (B52724) and tert-butanol) containing the coadsorbent (e.g., DPPA) at a specific molar ratio. The immersion time is typically 12-24 hours.
-
Rinsing: After sensitization, the photoanode is rinsed with ethanol (B145695) to remove non-adsorbed dye molecules.
Caption: General workflow for the fabrication of a DSSC.
DSSC Assembly and Characterization
-
Counter Electrode: A platinum (Pt) catalyst layer is deposited on a separate FTO glass to serve as the counter electrode.
-
Assembly: The dye-sensitized photoanode and the Pt-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn).
-
Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the cell through a small hole in the counter electrode.
-
Sealing: The hole is then sealed to prevent electrolyte leakage.
-
Photovoltaic Characterization: The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the J-V curve, the key parameters (Jsc, Voc, FF, and PCE) are determined. Electrochemical Impedance Spectroscopy (EIS) is also commonly used to investigate the charge transfer processes within the cell.
Conclusion
This compound proves to be an effective coadsorbent for enhancing the performance of N719-sensitized DSSCs. The available data indicates a significant improvement in power conversion efficiency, primarily by increasing the short-circuit current density. This enhancement is attributed to DPPA's ability to suppress charge recombination at the TiO2/dye/electrolyte interface. While direct comparative studies under identical conditions are limited, the performance of DPPA is competitive with other well-established coadsorbents like CDCA. Further research focusing on optimizing the dye-to-DPPA ratio and exploring its compatibility with other dye systems could unlock even greater efficiencies in Dye-Sensitized Solar Cells.
References
Stability Showdown: Diphenylphosphinic Acid Catalysts Face Off Against Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability of diphenylphosphinic acid (DPPA) catalysts compared to other common acid catalysts. This report provides a detailed comparison, supported by experimental data, to inform catalyst selection in demanding synthetic applications.
In the realm of chemical synthesis, the choice of a catalyst is pivotal, directly influencing reaction efficiency, yield, and overall process viability. This compound (DPPA) has emerged as a versatile organophosphorus catalyst, particularly in reactions such as esterification. However, its stability under thermal stress is a critical parameter for its application in industrial processes which often require elevated temperatures. This guide presents a comparative analysis of the thermal stability of DPPA against other commonly used acid catalysts, namely phenylphosphonic acid and the widely utilized p-toluenesulfonic acid (PTSA).
Executive Summary of Thermal Stability
The thermal stability of a catalyst is a key indicator of its robustness and suitability for various reaction conditions. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the change in mass of a substance as a function of temperature. The initial decomposition temperature (T₅%), representing a 5% mass loss, is a critical data point for assessing thermal stability.
| Catalyst | Catalyst Type | Initial Decomposition Temperature (T₅%) (°C) | Char Yield at 973.15 K (%) |
| This compound (DPPA) | Organophosphorus Acid | ~299.83 | 5.478 |
| p-Toluenesulfonic Acid (PTSA) | Sulfonic Acid | ~200 | Not specified |
Note: The data for p-Toluenesulfonic Acid is based on a deep eutectic solvent formulation and may not represent the pure compound's decomposition temperature.
Based on available data, this compound exhibits a higher initial decomposition temperature compared to p-toluenesulfonic acid, suggesting greater thermal stability. This characteristic can be advantageous in high-temperature reactions where catalyst integrity is paramount.
In-Depth Thermal Stability Analysis
This compound (DPPA):
Thermogravimetric analysis of this compound reveals its notable thermal resilience. In a study by Zhang et al. (2008), the initial decomposition temperature of DPPA was determined to be approximately 299.83°C (572.98 K)[1]. The analysis, conducted under a nitrogen atmosphere at a heating rate of 10 K·min⁻¹, also showed that at 366.45°C (639.60 K), the mass loss reached 92.63%, with a final char yield of 5.478% at 700°C (973.15 K)[1]. This indicates that while DPPA does decompose at elevated temperatures, it maintains its structure up to a relatively high threshold.
Alternative Catalysts:
-
p-Toluenesulfonic Acid (PTSA): As a strong organic acid, PTSA is a workhorse catalyst in organic synthesis. However, its thermal stability is comparatively lower than DPPA. TGA of a deep eutectic solvent containing PTSA showed a 20% mass loss at approximately 100°C (373 K), which was attributed to water evaporation, followed by decomposition of the solvent[2]. While this is not a direct measure of pure PTSA's stability, it suggests a lower thermal threshold compared to DPPA.
-
Other Organophosphorus Acids: The thermal degradation of various organophosphorus compounds has been studied, indicating that the stability is influenced by the nature of the organic substituents and the level of oxygenation at the phosphorus center[3]. While direct comparative TGA data with DPPA is limited in the searched literature, the general trend suggests that phosphinic acids like DPPA are relatively stable.
Experimental Protocols
A standardized method for evaluating the thermal stability of these catalysts is crucial for accurate comparison. The following is a general experimental protocol for Thermogravimetric Analysis (TGA).
Objective: To determine and compare the thermal decomposition profiles of this compound and alternative acid catalysts.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[4]
-
Microbalance with a sensitivity of at least 0.1 mg
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (high purity nitrogen or argon)
-
Oxidizing gas supply (air)
Procedure:
-
Sample Preparation: A small, representative sample of the catalyst (typically 5-10 mg) is accurately weighed into a clean, tared TGA sample pan.
-
Instrument Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired experimental parameters are programmed into the control software.
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere for pyrolysis analysis. For oxidative stability, a separate run is conducted using air.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass (char yield). The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the fastest decomposition rates.
Catalytic Application: Esterification
This compound is an effective catalyst for esterification reactions. The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol[5][6].
Below is a diagram illustrating the key steps in a generic DPPA-catalyzed esterification reaction.
Caption: General mechanism of DPPA-catalyzed esterification.
Conclusion
The selection of a catalyst requires a careful evaluation of its performance under specific reaction conditions. This guide highlights the superior thermal stability of this compound compared to p-toluenesulfonic acid, making it a more suitable candidate for high-temperature applications. The provided experimental protocol for TGA offers a standardized approach for researchers to conduct their own comparative stability studies. Understanding the catalytic mechanism, as illustrated for esterification, further aids in optimizing reaction parameters for improved efficiency and yield. For professionals in drug development and chemical synthesis, a thorough understanding of catalyst stability is indispensable for robust and scalable process design.
References
Diphenylphosphinic Acid in Lanthanide Extraction: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, the quest for highly selective agents in the separation of lanthanides is a critical pursuit. Diphenylphosphinic acid has been investigated as a potential extractant for this purpose. This guide provides a comparative analysis of its selectivity in lanthanide extraction, supported by available experimental data and methodologies.
While extensive quantitative data specifically for this compound across the entire lanthanide series is limited in publicly accessible literature, we can draw comparisons from studies on structurally related diaryl- and dialkylphosphinic acids to infer its potential behavior. The selectivity of an extractant is paramount in applications such as medical isotope purification and advanced materials development, where the separation of adjacent lanthanides is often required.
Data Presentation: A Comparative Overview
To provide a framework for comparison, the following table includes representative data for commonly studied phosphinic acid extractants, such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), which is a dialkylphosphinic acid. This data serves as a benchmark for the expected performance of phosphinic acid-based extractants.
| Extractant | Lanthanide Pair | Separation Factor (β) | Reference Conditions |
| Cyanex 272 | Yb/Tm | 3.25 | Varies with pH and concentration |
| Cyanex 272 | Lu/Yb | 1.31 | Varies with pH and concentration |
| Di-(2,3-dimethylbutyl)-phosphinic acid | Lu/Yb | 1.42 | Varies with pH and concentration |
| Di-(2,3-dimethylbutyl)-phosphinic acid | Yb/Tm | 3.10 | Varies with pH and concentration |
Note: This table presents data for dialkylphosphinic acids to illustrate typical separation factors. Data for this compound is not sufficiently available to be included.
Experimental Protocols
A general experimental protocol for evaluating the selectivity of a phosphinic acid extractant in lanthanide separation is outlined below. This methodology is based on common practices in solvent extraction studies and can be adapted for specific research needs.
General Solvent Extraction Protocol:
-
Preparation of Aqueous Phase: Stock solutions of individual lanthanide salts (e.g., nitrates or chlorides) are prepared in a suitable acidic medium (e.g., HCl or HNO₃) to prevent hydrolysis. The initial concentration of each lanthanide is typically in the range of 10⁻⁴ to 10⁻³ M. The pH of the aqueous phase is adjusted to the desired value using a buffer or dilute acid/base.
-
Preparation of Organic Phase: this compound is dissolved in an appropriate organic solvent (e.g., kerosene, toluene, or xylene) to the desired concentration, typically ranging from 0.01 to 0.1 M.
-
Extraction Procedure: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a vial. The mixture is then agitated for a sufficient time to reach equilibrium (typically 30 minutes to 2 hours) at a constant temperature.
-
Phase Separation: After equilibration, the mixture is allowed to stand for the two phases to separate completely. Centrifugation can be used to aid phase separation if emulsions form.
-
Analysis: The concentration of each lanthanide in the aqueous phase before and after extraction is determined using analytical techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS). The concentration of lanthanides in the organic phase can be calculated by mass balance or by stripping the metals from the organic phase with a strong acid and analyzing the resulting aqueous solution.
-
Data Calculation:
-
The distribution ratio (D) for each lanthanide is calculated as the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
-
The separation factor (β) for two lanthanides (Ln₁ and Ln₂) is calculated as the ratio of their distribution ratios (D_Ln₁ / D_Ln₂).
-
Visualizing the Extraction Process
The following diagrams illustrate the general workflow of a solvent extraction experiment and the logical relationship in comparing extractant selectivity.
Figure 1. A generalized workflow for a solvent extraction experiment.
Figure 2. Logical relationship for comparing the selectivity of different extractants.
Concluding Remarks
The selectivity of this compound in lanthanide extraction is an area that warrants further detailed investigation to establish a comprehensive dataset. Based on the behavior of analogous phosphinic acids, it is anticipated to exhibit selectivity for heavier lanthanides over lighter ones, a common trend for this class of extractants. However, the steric and electronic effects of the phenyl groups are expected to play a significant role in modulating this selectivity. Researchers are encouraged to perform systematic studies, following protocols similar to the one outlined, to fully characterize the potential of this compound for specific lanthanide separations. The resulting data will be invaluable for the design of more efficient and selective separation processes in various high-technology and medical applications.
A Comparative Guide for Researchers: Diphenylphosphinic Acid vs. Dicyclohexylphosphino-Containing Ligands
For Immediate Release
This guide provides a comprehensive comparison of two important classes of phosphorus-based ligands: diphenylphosphinic acid and ligands incorporating the dicyclohexylphosphino moiety. This document is intended for researchers, scientists, and drug development professionals engaged in catalysis and synthetic chemistry.
Introduction
Phosphine (B1218219) ligands are pivotal in homogeneous catalysis, influencing the reactivity, selectivity, and stability of metal catalysts. The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the phosphorus atom. This guide focuses on a comparative analysis of this compound, a P(V) ligand precursor, and ligands containing the dicyclohexylphosphino group, which are typically P(III) ligands known for their bulk and electron-rich nature. While a direct comparison with the specific, yet sparsely documented, dicyclohexylphosphinoacetic acid is challenging, this guide will compare this compound to the well-established class of dicyclohexylphosphino-containing ligands, using prominent examples to illustrate their distinct characteristics.
Physicochemical and Ligand Properties
The properties of a ligand dictate its behavior in a catalytic system. The key differences between this compound and dicyclohexylphosphino-containing ligands are summarized below.
| Property | This compound | Dicyclohexylphosphino-Containing Ligands (e.g., PCy₃) |
| IUPAC Name | This compound | Tricyclohexylphosphine (B42057) |
| CAS Number | 1707-03-5[1] | 2622-14-2 |
| Molecular Formula | C₁₂H₁₁O₂P[1] | C₁₈H₃₃P |
| Structure | Phenyl groups attached to a phosphinic acid | Cyclohexyl groups attached to a phosphine |
| Phosphorus Oxidation State | P(V) | P(III) |
| Tolman Cone Angle (θ) | Not directly applicable (P=O bond) | 170° |
| Tolman Electronic Parameter (ν) | Not directly applicable | 2056.1 cm⁻¹ |
| Key Characteristics | Air-stable solid, can act as a bidentate ligand through the phosphinyl and hydroxyl groups.[1] | Air-sensitive (in solution), bulky, and strongly electron-donating ligands. |
Note: Tolman parameters are typically applied to P(III) phosphine ligands and are used to quantify their steric bulk (cone angle) and electron-donating ability (electronic parameter). While not directly comparable for the P(V) this compound, the phenyl groups are less sterically demanding than cyclohexyl groups.
Synthesis and Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods. One common laboratory-scale preparation involves the hydrolysis of diphenylphosphinyl chloride.
Experimental Protocol: Hydrolysis of Diphenylphosphinyl Chloride
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with diphenylphosphinyl chloride.
-
Hydrolysis: Water is added dropwise to the stirred solution of diphenylphosphinyl chloride in a suitable solvent like acetone (B3395972) or THF at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
-
Characterization: The product is characterized by ¹H NMR, ³¹P NMR, and melting point analysis.
Synthesis of a Representative Dicyclohexylphosphino-Containing Ligand: 2-(Dicyclohexylphosphino)biphenyl (JohnPhos)
Ligands containing the dicyclohexylphosphino group are often synthesized via the reaction of a chlorophosphine with an organometallic reagent.
Experimental Protocol: Synthesis of JohnPhos
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated. A solution of 2-bromobiphenyl (B48390) in anhydrous THF is added dropwise to prepare the Grignard reagent, 2-biphenylylmagnesium bromide.
-
Phosphinylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of dicyclohexylchlorophosphine in anhydrous THF.
-
Reaction Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford JohnPhos as a white solid.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Performance in Catalysis: A Comparative Overview
This compound and dicyclohexylphosphino-containing ligands exhibit distinct performance in various catalytic applications, primarily due to their different electronic and steric profiles.
This compound in Catalysis
This compound and its derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions.[2] They can act as promoters or ligands, often forming stable palladium complexes.
Example Application: Suzuki-Miyaura Coupling
Palladium complexes of this compound can catalyze the Suzuki-Miyaura coupling of aryl halides with boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling using a Pd-Diphenylphosphinic Acid Catalyst
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, palladium(II) acetate (B1210297) and this compound are dissolved in a suitable degassed solvent (e.g., toluene (B28343) or DMF).
-
Reaction Mixture: To this solution, the aryl halide, the boronic acid, and a base (e.g., K₂CO₃ or Cs₂CO₃) are added.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by GC-MS or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Dicyclohexylphosphino-Containing Ligands in Catalysis
Ligands bearing the dicyclohexylphosphino group, such as tricyclohexylphosphine (PCy₃) and Buchwald ligands (e.g., XPhos, SPhos), are renowned for their high activity in a wide range of cross-coupling reactions. Their strong electron-donating ability and significant steric bulk facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]
Example Application: Buchwald-Hartwig Amination
These ligands are particularly effective in the palladium-catalyzed amination of aryl halides and pseudohalides.
Experimental Protocol: Buchwald-Hartwig Amination using a Pd/Dicyclohexylphosphino-Ligand Catalyst [4]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the dicyclohexylphosphino-containing ligand (e.g., XPhos), and a strong base (e.g., NaOtBu or LHMDS).[5]
-
Addition of Reagents: Add a degassed solvent (e.g., toluene or dioxane), followed by the aryl halide and the amine.
-
Reaction Conditions: The reaction mixture is heated with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to reflux, depending on the substrates.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Data Presentation: Comparative Performance
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Pd(OAc)₂ / this compound derivative | Suzuki-Miyaura | Aryl bromide, Phenylboronic acid | Moderate to Good | 12-24 | 100 |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Amination | Aryl chloride, Morpholine | 94[4] | 6 | Reflux (Toluene)[4] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Aryl chloride, Phenylboronic acid | High | 2-12 | 80-110 |
Note: The data presented are representative and can vary based on specific substrates and reaction conditions.
Visualizations
Ligand Structures
Caption: Molecular structures of this compound and the hypothetical Dicyclohexylphosphinoacetic Acid.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and a dicyclohexylphosphino-containing ligand is dictated by the specific requirements of the catalytic transformation. This compound and its derivatives can serve as stable and effective ligands or promoters in certain cross-coupling reactions. In contrast, dicyclohexylphosphino-containing ligands are the ligands of choice for a broad array of challenging cross-coupling reactions where high catalytic activity is paramount, owing to their pronounced steric bulk and strong electron-donating properties. Researchers should consider the electronic and steric demands of the desired reaction, as well as the stability and handling requirements of the ligands, to make an informed selection.
References
- 1. yanggroup.weebly.com [yanggroup.weebly.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of Diphenylphosphinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Diphenylphosphinic acid, a common starting material in the synthesis of organophosphinic compounds, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.[2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]
-
Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) or a respirator is necessary.[1]
-
Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[1][3]
Work should always be conducted in a well-ventilated area to avoid the accumulation of dust or fumes.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous or special waste.[1] Under no circumstances should it be disposed of down the drain or mixed with general waste.[4]
-
Waste Collection:
-
Carefully collect the this compound waste in its original container or a designated, clearly labeled, and sealable container.[1][2] The container should be clean and dry.
-
For spill residues, use dry cleanup methods such as sweeping, shoveling, or vacuuming to avoid generating dust.[1] Place the collected material into a sealed plastic bag or another appropriate container for disposal.[1]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
-
Storage:
-
Final Disposal:
-
Consult with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[2][7] This may involve incineration at an authorized facility or burial in an approved landfill.[1]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Citations |
| Physical State | Solid, White Appearance, Odorless | [5][6][8] |
| Melting Point | 193 - 196 °C (379.4 - 384.8 °F) | [5][6][8] |
| Solubility | Soluble in 0.1 M NaOH (0.5 g/10 mL) | |
| Hazard Classifications | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Note: Some safety data sheets classify this compound as not a hazardous substance or mixture under OSHA regulations, while others provide specific hazard statements.[1][2] It is recommended to handle it with the precautions for an irritant.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate action is required to prevent contamination and exposure.
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Containment: Wearing full PPE, contain the spill. For solid this compound, prevent the generation of dust.[1]
-
Cleanup:
-
Dry Spills: Use dry cleanup procedures.[1] Carefully sweep, shovel, or vacuum (using an explosion-proof vacuum if necessary) the material and place it in a labeled, sealable container for disposal.[1]
-
Wet Spills: If the material is wet, it can be shoveled or vacuumed into a labeled container for disposal.[1]
-
-
Decontamination: After the bulk of the material has been removed, wash the area with large amounts of water.[1] Take care to prevent the runoff from entering drains or waterways.[1] If contamination of drains occurs, notify emergency services.[1]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diphenylphosphinic Acid
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for managing Diphenylphosphinic acid, ensuring the well-being of personnel and the integrity of research.
This compound is a white, solid compound that presents potential hazards, primarily causing skin, eye, and respiratory tract irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). | Gloves should be inspected before use and proper removal techniques employed to avoid skin contact.[4] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[2][3] | --- |
| Respiratory Protection | A respirator is required when dusts are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Operational Plan
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid generating dust when handling the solid form of this compound.[2]
-
Use appropriate tools and techniques to handle the material, preventing direct contact with skin and clothing.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Contaminated clothing should be removed and washed before reuse.[2]
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In case of skin contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
If ingested: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical aid.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Carefully sweep or vacuum up spilled solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2]
-
-
Contaminated Materials:
-
Any materials used for cleanup, as well as contaminated PPE (gloves, lab coats, etc.), should be collected in a sealed, labeled container.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in general waste.
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. research.uga.edu [research.uga.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
